4-Methoxy-naphthalene-1-carboxamidine
Description
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Properties
IUPAC Name |
4-methoxynaphthalene-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHWXSJEONXKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392003 | |
| Record name | 4-Methoxy-naphthalene-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-10-0 | |
| Record name | 4-Methoxy-1-naphthalenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-naphthalene-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Serine Protease Inhibition by Naphthalene Amidine Derivatives: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of serine proteases by naphthalene amidine derivatives. Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. Naphthalene amidine-based inhibitors have emerged as a potent class of compounds, particularly in the realm of anticoagulation, by selectively targeting key enzymes in the coagulation cascade. This document will dissect the structure-activity relationships, the critical molecular interactions, and the kinetic principles that govern this inhibition. Detailed experimental protocols for the characterization of these inhibitors are also provided, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Introduction: The Serine Protease Family - A Double-Edged Sword
Serine proteases are a diverse family of enzymes that utilize a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, to hydrolyze peptide bonds.[1][2] Their physiological roles are extensive, ranging from digestion and blood coagulation to immune responses and cellular signaling.[1][3] However, the dysregulation of serine protease activity is implicated in a multitude of diseases, including thrombosis, inflammation, and cancer.[3][4] This dual nature makes the selective inhibition of specific serine proteases a highly attractive strategy for drug development.[1]
The catalytic mechanism of serine proteases involves the serine residue acting as a nucleophile to attack the carbonyl carbon of the substrate's peptide bond.[2] This process is facilitated by the histidine and aspartate residues of the catalytic triad, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the peptide bond.[2] Understanding this mechanism is fundamental to designing effective inhibitors that can specifically target the active site of these enzymes.
Naphthalene Amidine Derivatives: A Scaffold for Potent and Selective Inhibition
Naphthalene amidine derivatives have garnered significant attention as highly effective serine protease inhibitors. This is largely due to the synergistic contribution of the naphthalene moiety and the positively charged amidine group in binding to the enzyme's active site.
The Role of the Amidine Group: Anchoring in the S1 Pocket
A key feature of many serine proteases, particularly those involved in the coagulation cascade like thrombin and Factor Xa, is a deep, negatively charged specificity pocket known as the S1 pocket.[5] This pocket preferentially binds to substrates with basic amino acid residues such as arginine or lysine. The amidine group, being a strong base and positively charged at physiological pH, acts as a potent bioisostere for the guanidinium group of arginine.[4][5] This allows it to form a strong salt bridge with the conserved aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 pocket, effectively anchoring the inhibitor to the active site.[4][5]
The Naphthalene Moiety: Enhancing Potency and Selectivity
The rigid, bicyclic aromatic structure of the naphthalene group provides a scaffold that can be functionalized to interact with other subsites (S2, S3, S4, etc.) within the enzyme's active site.[6] These secondary interactions are crucial for enhancing both the potency and the selectivity of the inhibitor for its target protease. By tailoring the substituents on the naphthalene ring, medicinal chemists can optimize van der Waals interactions, hydrogen bonding, and hydrophobic interactions with non-polar residues in the enzyme's binding groove.[6][7] This structure-activity relationship (SAR) is a cornerstone of designing highly specific inhibitors that can differentiate between closely related serine proteases, thereby minimizing off-target effects.[5]
The Molecular Mechanism of Inhibition: A Competitive Dance
Naphthalene amidine derivatives typically act as competitive inhibitors .[8][9] This means they directly compete with the endogenous substrate for binding to the active site of the serine protease. The inhibitor's affinity for the enzyme, quantified by the inhibition constant (Ki), determines its potency. A lower Ki value indicates a higher affinity and, consequently, a more potent inhibitor.
The binding of a naphthalene amidine derivative to the active site physically blocks the entry of the substrate, thereby preventing the catalytic triad from performing its function.[1] The interaction is often reversible, with the inhibitor binding and dissociating from the enzyme at a specific rate.
Diagram: General Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a serine protease by a naphthalene amidine derivative.
Quantitative Assessment of Inhibitory Potency
The efficacy of naphthalene amidine derivatives as serine protease inhibitors is quantified by several key parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Compound Class | Target Protease | IC50 (µM) | Ki (nM) | Reference |
| Naphthalene Sulfonylamino Derivatives | Thrombin | Varies | As low as 0.011 | [6] |
| Amidine-Derived Inhibitors | Factor Xa | - | 1.3 | [10] |
| Naphthalene-based PAD Inhibitors | PAD4 | As low as 0.240 | - | [7] |
| Non-amidine Naphthalene Derivatives | Thrombin | 12.84 | - | [11] |
Note: The inhibitory activities are highly dependent on the specific chemical structure of the derivative and the target protease. The values presented are illustrative examples from the literature.
Experimental Protocols for Characterization
The following protocols outline standard methodologies for evaluating the inhibitory activity of naphthalene amidine derivatives against serine proteases.
Enzyme Kinetics Assay for IC50 Determination
This protocol describes a typical in vitro assay to determine the IC50 value of an inhibitor using a chromogenic or fluorogenic substrate.[12]
Materials:
-
Purified serine protease (e.g., thrombin, Factor Xa)
-
Chromogenic or fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl2)
-
Naphthalene amidine derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the naphthalene amidine inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Plot the initial reaction velocity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.
Diagram: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a serine protease inhibitor.
Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition
To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[8]
Procedure:
-
Follow the general procedure for the enzyme kinetics assay (Section 5.1).
-
Perform the assay with multiple fixed concentrations of the inhibitor, and for each inhibitor concentration, vary the substrate concentration.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot will reveal the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki value can be calculated from the slopes of the lines in the Lineweaver-Burk plot or by non-linear regression analysis of the velocity versus substrate concentration data.
Conclusion and Future Perspectives
Naphthalene amidine derivatives represent a well-established and highly effective class of serine protease inhibitors. Their mechanism of action is primarily driven by the strong interaction of the amidine group with the S1 specificity pocket and the versatile nature of the naphthalene scaffold for achieving high potency and selectivity. The principles outlined in this guide provide a foundational understanding for the rational design and evaluation of novel inhibitors. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new naphthalene-based scaffolds, and applying these design principles to target other serine proteases implicated in a wider range of diseases.
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- Kumar, R., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Heliyon, 6(11), e05558.
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- Lee, S., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1361.
- Zhang, X., et al. (2024). Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities. Frontiers in Chemistry, 12, 1459635.
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A Tale of Two Amidines: A Senior Application Scientist's Guide to 4-methoxy-naphthalene-1-carboxamidine and Benzamidine
For researchers, scientists, and professionals in the dynamic field of drug development, a deep understanding of molecular scaffolds and their nuanced differences is paramount. This guide delves into a comparative analysis of two intriguing amidine-containing molecules: the well-established serine protease inhibitor, benzamidine, and the lesser-known, yet potentially significant, 4-methoxy-naphthalene-1-carboxamidine.
While benzamidine is a familiar tool in our biochemical arsenal, this compound remains largely unexplored in publicly available literature. This guide, therefore, will not only detail the known attributes of benzamidine but will also, through the lens of established medicinal chemistry principles and structure-activity relationships (SAR), construct a robust theoretical framework for understanding the synthesis, properties, and potential applications of its naphthalene-based counterpart.
Part 1: Deconstructing the Core Structures
At first glance, the two molecules share the same critical pharmacophore: the amidine group (-C(=NH)NH2). This basic moiety is the key to their inhibitory action against certain enzymes. However, the aromatic scaffolds to which they are attached are fundamentally different, and this difference is the primary driver of their distinct physicochemical and pharmacological profiles.
Benzamidine , with its simple phenyl ring, is the archetypal aromatic amidine. Its structure is planar and relatively small.
This compound , in contrast, boasts a more complex and larger bicyclic naphthalene ring system. The addition of a methoxy group (-OCH3) at the 4-position further modifies its electronic and steric properties.
Caption: Chemical structures of Benzamidine and this compound.
Part 2: A Comparative Analysis of Physicochemical Properties
The seemingly subtle structural distinctions between a phenyl and a methoxy-substituted naphthyl group have profound implications for the molecules' behavior in a biological system. The following table summarizes a comparison of their key physicochemical properties, with the values for this compound being theoretically inferred based on the known properties of its constituent parts.
| Property | Benzamidine (Experimental/Known) | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 120.15 g/mol | 200.24 g/mol | Direct calculation from the chemical formula (C12H12N2O). |
| Lipophilicity (cLogP) | ~0.7[1] | ~2.5 - 3.0 | The naphthalene ring is significantly more lipophilic than a benzene ring. The methoxy group can slightly decrease or have a neutral effect on the lipophilicity of an aromatic system.[2] |
| Aqueous Solubility | Moderately soluble (as hydrochloride salt)[3] | Lower solubility expected | The increased lipophilicity and molecular size of the naphthalene derivative would likely decrease its solubility in water. |
| Basicity (pKa of amidinium ion) | ~11.6 | Expected to be similar (~11-12) | The basicity of the amidine group is primarily determined by the resonance stabilization of the amidinium ion and is not expected to be drastically altered by the distal aromatic system. |
| Electronic Properties | Phenyl ring is weakly deactivating. | Naphthalene ring is an electron-rich aromatic system. The methoxy group is a strong electron-donating group through resonance.[4] | The extended π-system of naphthalene and the electron-donating methoxy group will significantly influence the electron density of the molecule. |
Part 3: Synthesis Strategies: From Established to Postulated
The synthesis of these two amidines, while aiming for the same functional group, would likely start from different precursors.
The Well-Trod Path: Synthesis of Benzamidine
Benzamidine is commonly synthesized from benzonitrile. One of the most established methods is the Pinner reaction .[5][6][7][8]
Experimental Protocol: Pinner Synthesis of Benzamidine Hydrochloride
-
Imidate Formation (Pinner Salt): Dry hydrogen chloride gas is bubbled through a solution of benzonitrile in an anhydrous alcohol (e.g., ethanol) at low temperature (0-5°C). This acid-catalyzed nucleophilic addition of the alcohol to the nitrile forms the ethyl benzimidate hydrochloride, known as a Pinner salt.[5][7]
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia (usually as a solution in alcohol) to displace the ethoxy group, forming benzamidine hydrochloride.
-
Purification: The product is typically purified by recrystallization.
Caption: Proposed Pinner synthesis workflow for Benzamidine.
Charting the Course: A Proposed Synthesis for this compound
While no specific synthesis for this compound is readily found in the literature, a logical and efficient route can be proposed based on the well-established Pinner reaction, starting from 4-methoxy-1-cyanonaphthalene.
Proposed Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
-
Preparation of Starting Material: 4-methoxy-1-cyanonaphthalene can be synthesized from 4-methoxy-1-naphthoic acid via conversion to the corresponding amide followed by dehydration, or through other established methods for introducing a cyano group onto a naphthalene ring.
-
Imidate Formation: In a similar fashion to the benzamidine synthesis, dry hydrogen chloride gas would be passed through a solution of 4-methoxy-1-cyanonaphthalene in anhydrous ethanol at reduced temperature to form the corresponding Pinner salt.
-
Ammonolysis: The resulting imidate salt would then be treated with alcoholic ammonia to yield this compound hydrochloride.
-
Purification and Characterization: The final product would be purified by recrystallization and its structure confirmed using modern analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shift of the amidine carbon in ¹³C NMR (typically in the 150-170 ppm range) would be a key indicator of successful synthesis.[9][10]
Part 4: Mechanism of Action and Predicted Biological Activity
Both benzamidine and, hypothetically, this compound are expected to function as competitive inhibitors of serine proteases .
The Benzamidine Paradigm: A Reversible Competitive Inhibitor
Benzamidine is a classic reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[11] Its mechanism of action is well-understood:
-
The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes.
-
This allows benzamidine to bind to the S1 specificity pocket of the enzyme, which contains a negatively charged aspartate residue (Asp189 in trypsin).
-
The strong ionic interaction between the amidinium group and the aspartate residue, along with other hydrophobic interactions, anchors the inhibitor in the active site, preventing the binding of the natural substrate.
Caption: Competitive inhibition of trypsin by benzamidine.
Predicting the Potency of this compound
Based on SAR principles, we can predict how the structural modifications in this compound might influence its activity as a serine protease inhibitor compared to benzamidine.
-
Increased Hydrophobic Interactions: The larger, more lipophilic naphthalene ring has the potential to form more extensive hydrophobic interactions with non-polar residues within and around the S1 pocket of serine proteases. This could lead to a higher binding affinity and greater potency.
-
Role of the Methoxy Group: The methoxy group, being electron-donating, increases the electron density of the naphthalene ring.[4][12] Its oxygen atom can also act as a hydrogen bond acceptor.[3][13] Depending on the specific topology of the enzyme's active site, this group could either form favorable interactions, leading to enhanced binding, or create steric hindrance, which would decrease affinity. The position of the methoxy group is crucial; in the para position, it is generally an electron-donating group, which could influence the overall electronic character of the inhibitor.[12]
-
Potential for Altered Selectivity: The unique shape and electronic properties conferred by the methoxy-naphthalene scaffold could lead to a different selectivity profile compared to benzamidine. It might inhibit a different subset of serine proteases or exhibit a varied potency against common targets like trypsin, thrombin, and plasmin.[14]
Part 5: Experimental Design for Comparative Evaluation
To validate the theoretical predictions for this compound and directly compare it to benzamidine, a series of well-defined experiments would be necessary.
Experimental Workflow: Comparative Inhibitor Profiling
-
Synthesis and Purification: Synthesize this compound hydrochloride using the proposed Pinner reaction or an alternative method. Purify the compound to a high degree (>95%) and confirm its identity and purity by NMR, mass spectrometry, and elemental analysis.
-
Enzyme Inhibition Assays:
-
Primary Screening: Perform in vitro enzyme inhibition assays against a panel of serine proteases (e.g., trypsin, thrombin, plasmin, chymotrypsin). A colorimetric assay using a chromogenic substrate is a common and robust method.[15][16][17][18]
-
Determination of IC50: For enzymes where significant inhibition is observed, determine the half-maximal inhibitory concentration (IC50) by measuring the enzyme activity at a range of inhibitor concentrations.
-
Determination of Ki and Mechanism of Inhibition: Conduct kinetic studies by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the inhibition constant (Ki) and confirm the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[19]
-
-
Selectivity Profiling: Compare the Ki values across the panel of tested proteases to determine the selectivity profile of this compound relative to benzamidine.
Caption: Experimental workflow for the evaluation of a novel inhibitor.
Conclusion: From a Known Entity to a New Frontier
Benzamidine serves as an invaluable benchmark in the study of serine protease inhibitors. Its simplicity, well-defined mechanism of action, and extensive history of use provide a solid foundation for comparison.
This compound, while currently a molecule of theoretical interest, represents an exciting frontier. The principles of medicinal chemistry suggest that the incorporation of a methoxy-substituted naphthalene ring could lead to a more potent and potentially more selective inhibitor. The increased lipophilicity and the potential for additional hydrophobic and hydrogen bonding interactions are compelling reasons to pursue its synthesis and biological evaluation.
This guide has laid out a comprehensive framework for understanding both the established and the potential. It is a call to the research community to explore the uncharted territory that molecules like this compound represent. Through rigorous synthesis, characterization, and biological testing, we can uncover new tools for research and potentially new leads for therapeutic development.
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- Mares-Guia, M.; Shaw, E. Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. J. Biol. Chem.1965, 240, 1579-1585.
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ResearchGate. Methoxy gp on aromatic ring ? Available from: [Link]
-
Chem-Station. Pinner Reaction. Available from: [Link]
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available from: [Link]
-
Biology LibreTexts. 6.4: Enzyme Inhibition. Available from: [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
-
PubMed. Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. Available from: [Link]
-
ScienceDirect. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Available from: [Link]
-
PLOS ONE. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. Available from: [Link]
-
Scribd. Trypsin Inhibition Enzymatic Assay Protocol. Available from: [Link]
- Google Patents. Meta-benzamidine derivatives as serine protease inhibitors.
-
ACS Publications. Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Available from: [Link]
-
PMC. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Available from: [Link]
-
Iowa State University Digital Repository. Hydrogen-bonding behavior of amidines in helical structure. Available from: [Link]
-
ResearchGate. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Available from: [Link]
-
Assay Genie. Trypsin Activity Colorimetric Assay Kit. Available from: [Link]
-
ResearchGate. Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. Available from: [Link]
-
Patsnap. Evaluate Benzene Ring Influences on Drug Efficacy. Available from: [Link]
-
ResearchGate. The Discovery and Optimization of Naphthalene-Linked P2-P4 Macrocycles as Inhibitors of HCV NS3 Protease. Available from: [Link]
-
protocols.io. Enzymatic Assay of Trypsin Inhibition. Available from: [Link]
-
PMC. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Available from: [Link]
Sources
- 1. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
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The Amidine Moiety in S1 Pocket Binding: Mechanistic Efficacy vs. Pharmacokinetic Liability
Executive Summary
In the rational design of serine protease inhibitors (targeting Thrombin, Factor Xa, Trypsin), the S1 pocket represents the primary specificity determinant. Historically, the amidine group (and its structural analogs like guanidine) has been the "privileged structure" for this pocket due to its ability to form a high-affinity salt bridge with the conserved Aspartate 189 (Asp189) residue.
However, this thermodynamic efficacy comes at a steep pharmacokinetic cost. The high basicity of the amidine moiety (pKa ~11–12) ensures it remains protonated at physiological pH, severely limiting passive membrane permeability and oral bioavailability. This guide analyzes the structural and thermodynamic role of the amidine group, quantifies the "amidine penalty," and details the experimental protocols (ITC, SPR) required to validate binding modes and optimize lead compounds.
Structural Mechanistics: The Asp189 Anchor
The S1 pocket of trypsin-like serine proteases is a deep, narrow invagination designed to accommodate positively charged side chains (Lysine/Arginine). For synthetic inhibitors, the amidine group mimics the guanidinium group of Arginine.[1]
The Salt Bridge Interaction
The driving force of this interaction is a bidentate salt bridge between the protonated amidine nitrogens and the carboxylate oxygens of Asp189 (Chymotrypsin numbering) located at the bottom of the pocket.
-
Electrostatics: The interaction is dominated by Coulombic attraction.
-
Hydrogen Bonding: The amidine protons also serve as H-bond donors to the backbone carbonyls of Gly219 and the hydroxyl of Ser190 , creating a rigid interaction network.
-
Water Displacement: High-affinity binding requires the displacement of ordered water molecules ("structural water") from the S1 pocket. The release of these waters into the bulk solvent provides a favorable entropic contribution, though this is often offset by the enthalpic cost of desolvating the highly polar amidine group itself.
Interaction Pathway Diagram
Figure 1: Mechanistic interaction map of the Amidine group within the S1 pocket. The primary anchor is Asp189, supported by H-bonds to Gly219/Ser190 and water displacement.
The Thermodynamic Landscape
Understanding the binding affinity (
Enthalpy ( ) vs. Entropy ( )
-
Enthalpy Driven: Amidine binding is typically enthalpy-driven . The formation of the strong salt bridge and hydrogen bonds releases significant heat (exothermic).
-
The Desolvation Penalty: The highly basic amidine group is heavily solvated in solution. Stripping these water molecules to enter the hydrophobic S1 cleft costs energy (enthalpic penalty).
-
Optimization Strategy: The goal is to maximize the enthalpic gain of the Asp189 interaction while minimizing the desolvation cost. This is why "less basic" amidine mimics (pKa < 9) are often explored—they hold their hydration shells less tightly than highly basic benzamidines.
The "Amidine Penalty" & Medicinal Chemistry[2]
While the amidine ensures potency, it kills bioavailability. This is the central paradox of S1 inhibitors.
The pKa Barrier
-
Benzamidine pKa: ~11.6.[2]
-
Physiological State: At pH 7.4, the molecule is >99.9% protonated (cationic).
-
Consequence: Charged molecules cannot passively diffuse through the lipid bilayer of the intestinal epithelium. Oral bioavailability (
) is typically < 5%.[2]
Engineering Solutions
To overcome this, two primary strategies are employed:
-
pKa Modulation (Bioisosteres): Replacing the benzamidine with less basic heterocycles (e.g., aminoisoquinolines or chlorothiophenes) that maintain S1 geometry but have lower pKa values, allowing a fraction of the molecule to exist in the neutral state for absorption.
-
Prodrug Strategy (The Dabigatran Approach): The amidine is masked as a carbamate or hexyloxycarbonyl group. This renders the molecule neutral and lipophilic for absorption. Once in the plasma, esterases hydrolyze the masking group, revealing the active amidine for Thrombin binding.
Data Summary: Amidine vs. Prodrug
Table 1: Comparison of physicochemical properties affecting S1 binding and Bioavailability.
| Compound Class | Functional Group | pKa | S1 Binding Mode | Oral Bioavailability |
| Benzamidine | Amidine (Unmodified) | ~11.6 | Strong Salt Bridge (Asp189) | Poor (<5%) |
| Aminoisoquinoline | Cyclic Amidine Mimic | ~9.0 | H-Bond/Weak Ionic | Moderate (~20-40%) |
| Dabigatran Etexilate | Masked Amidine (Prodrug) | Neutral | Does not bind (until cleaved) | High (Requires hydrolysis) |
| Rivaroxaban | Chlorothiophene (Neutral) | N/A | VdW/H-Bond (No Salt Bridge) | High (>80%) |
Experimental Validation Protocols
As a scientist, you must validate the binding mechanism and thermodynamic profile. Two protocols are standard: Isothermal Titration Calorimetry (ITC) for thermodynamics and Surface Plasmon Resonance (SPR) for kinetics.
Protocol A: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the binding enthalpy (
Objective: Determine stoichiometry (
Workflow Diagram:
Figure 2: ITC Experimental Workflow. Critical step: Heat of Dilution control is mandatory.
Step-by-Step Methodology:
-
Buffer Matching: Dialyze the protein (Protease) and dissolve the ligand (Amidine analog) in the exact same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Mismatched buffers cause large heat of mixing artifacts.
-
Concentration Optimization: Set the "C-value" (
) between 10 and 100.-
Typical: Protein in cell at 20–50 µM; Ligand in syringe at 200–500 µM (10x).
-
-
Degassing: Degas both solutions for 10 minutes to prevent bubble formation during stirring.
-
Injection Sequence: Perform 1 initial injection of 0.4 µL (discard data point) followed by 19 injections of 2.0 µL with 180s spacing to allow thermal equilibration.
-
Control Experiment: Titrate Ligand into Buffer (no protein) to measure the Heat of Dilution. Subtract this value from the binding isotherm.
-
Analysis: Fit to a "One Set of Sites" model. A strong amidine binder will show a steep exothermic curve (negative peaks).
Protocol B: Surface Plasmon Resonance (SPR)
SPR is used to determine the kinetic rates (
Critical Parameter: Use a CM5 (Carboxymethylated Dextran) chip for amine coupling of the protease.
-
Regeneration: Serine proteases are robust. Regenerate with short pulses of 10 mM Glycine-HCl (pH 2.0–2.5) to break the salt bridge and release the inhibitor.
References
-
Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry.
-
Buch, I., et al. (2011). Reconstruction of the binding pathway of benzamidine to trypsin. Proceedings of the National Academy of Sciences.
-
Hauel, N. H., et al. (2002). Structure-based design of novel potent non-peptide thrombin inhibitors. Journal of Medicinal Chemistry. (Basis for Dabigatran).[3][4]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
-
Saponaro, A. (2018).[5] Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.[5][6][7] Bio-protocol.
Sources
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- 3. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 4-Methoxy-naphthalene-1-carboxamidine via the Pinner Reaction
Introduction: The Significance of Naphthalene-1-carboxamidines in Drug Discovery
The naphthalene-1-carboxamidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of compounds investigated for therapeutic applications, including as inhibitors of platelet aggregation.[1] The methoxy-substituted naphthalene core, in particular, allows for fine-tuning of the molecule's electronic and steric properties, which can be critical for optimizing its interaction with biological targets. The synthesis of 4-methoxy-naphthalene-1-carboxamidine from its corresponding nitrile is a key transformation for accessing this important class of molecules. This document provides a detailed, field-proven protocol for this synthesis, grounded in the well-established Pinner reaction.[2][3][4]
The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for converting nitriles into amidines.[2][3][4] The reaction proceeds in two distinct stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (commonly referred to as a Pinner salt), and second, the subsequent reaction of this intermediate with ammonia to yield the desired amidine.[2][3] This application note will not only provide a step-by-step protocol but also delve into the mechanistic rationale behind the experimental choices, ensuring a reproducible and high-yielding synthesis.
Reaction Mechanism: The Pinner Reaction Pathway
The conversion of 4-methoxy-naphthalene-1-carbonitrile to this compound follows a two-step mechanism:
-
Formation of the Pinner Salt: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (in this case, ethanol). The resulting intermediate is a protonated imidate, which exists as a stable salt, the Pinner salt.[5]
-
Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to afford the final product, this compound.
Caption: The two-step mechanism of the Pinner reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (Example Scale) |
| 4-Methoxy-naphthalene-1-carbonitrile | 885270-10-0 | 183.21 g/mol | 5.00 g | 27.28 mmol |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 50 mL | - |
| Anhydrous Diethyl Ether (Et2O) | 60-29-7 | 74.12 g/mol | 100 mL | - |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 g/mol | Excess | - |
| Anhydrous Ammonia (gas) | 7664-41-7 | 17.03 g/mol | Excess | - |
| Saturated Sodium Bicarbonate Solution (aq) | - | - | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 g/mol | As needed | - |
Step-by-Step Procedure
Part 1: Formation of the Pinner Salt (Ethyl 4-methoxy-naphthalene-1-carboximidate hydrochloride)
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with calcium chloride), add 4-methoxy-naphthalene-1-carbonitrile (5.00 g, 27.28 mmol).
-
Solvent Addition: Add anhydrous ethanol (25 mL) and anhydrous diethyl ether (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Acidification: Cool the solution to 0 °C using an ice-water bath. Bubble anhydrous hydrogen chloride gas through the solution for approximately 1-2 hours. The reaction is exothermic, so maintain the temperature below 10 °C. The Pinner salt will precipitate as a white solid.
-
Expert Insight: Anhydrous conditions are critical at this stage. The presence of water will lead to the hydrolysis of the Pinner salt to form the corresponding ester, 4-methoxy-naphthalene-1-carboxylic acid ethyl ester, as a significant byproduct.[5] Low temperatures are employed to prevent the thermodynamically unstable Pinner salt from rearranging to an amide.[4]
-
-
Isolation of the Pinner Salt: After the reaction is complete (as indicated by the cessation of precipitation), stop the flow of HCl gas. Seal the flask and store it in a refrigerator overnight to ensure complete precipitation. Collect the white crystalline Pinner salt by vacuum filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum.
Part 2: Ammonolysis to this compound
-
Reaction Setup: Suspend the dried Pinner salt in anhydrous ethanol (25 mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.
-
Ammonia Addition: Cool the suspension to 0 °C in an ice-water bath. Bubble anhydrous ammonia gas through the suspension with vigorous stirring for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane). The disappearance of the Pinner salt and the appearance of a new, more polar spot corresponding to the amidine indicates the reaction is proceeding.
-
Work-up and Purification: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature. Bubble nitrogen gas through the solution to remove excess ammonia. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any remaining HCl. Wash with brine (25 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the naphthalene ring system, the methoxy group (a singlet around 3.9-4.1 ppm), and the exchangeable protons of the amidine group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule, including the characteristic signal for the amidine carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C12H12N2O, MW: 200.24).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=N bonds of the amidine functional group, as well as the C-O stretching of the methoxy group.
Conclusion
The Pinner reaction provides a robust and efficient method for the synthesis of this compound from its corresponding nitrile.[7] By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and low temperatures during the formation of the Pinner salt, high yields of the desired product can be achieved. This protocol offers a reliable pathway for accessing this valuable scaffold for applications in drug discovery and development.
References
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. (n.d.).
- Pinner Reaction - SynArchive. (n.d.).
- Pinner reaction - Wikipedia. (n.d.).
- Pinner Reaction - J&K Scientific. (2025, June 4).
- Pinner Reaction - Organic Chemistry Portal. (n.d.).
- US Patent 5,962,693 A - Efficient method for the conversion of nitriles to amidines. (1999). Google Patents.
-
This compound CAS 885270-10-0 Life Science Database. (n.d.). . Retrieved from
Sources
- 1. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS 885270-10-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 7. Pinner Reaction [organic-chemistry.org]
Application Note: Optimized Synthesis of Naphthalene Carboxamidines via Classical Pinner and LHMDS-Mediated Pathways
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction and Scope
Naphthalene carboxamidines (naphthamidines) are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of urokinase inhibitors, PRMT1 inhibitors, and broad-spectrum anti-infectives such as pentamidine analogs. The synthesis of these motifs from their corresponding naphthonitriles is traditionally achieved via the [1].
However, translating standard Pinner conditions to naphthalene derivatives requires careful methodological tuning. The steric bulk of the naphthalene ring—particularly at the 1-position—can significantly impede the classical acid-catalyzed pathway. This application note details the mechanistic causality, comparative data, and self-validating step-by-step protocols for both the classical Pinner reaction and a modern, high-yielding lithium bis(trimethylsilyl)amide (LHMDS) alternative.
Mechanistic Insights and Reaction Causality
As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than simply following a recipe. The classical Pinner reaction is a two-step process: the naphthonitrile is first treated with an anhydrous alcohol and dry HCl gas to form an intermediate imino ether hydrochloride (Pinner salt). This salt is subsequently subjected to ammonolysis to yield the target amidine.
Causality in Experimental Design:
-
Strict Anhydrous Conditions: The Pinner salt is highly electrophilic. The presence of even trace amounts of moisture will lead to irreversible hydrolysis, yielding a naphthoate ester instead of the desired amidine () [2].
-
Temperature Control (0 °C to 15 °C): The imidium chloride intermediate is thermodynamically unstable. Elevated temperatures promote the elimination of alkyl chloride, resulting in the formation of an unreactive naphthamide side product () [3].
-
Steric Considerations: 1-Naphthonitrile features significant peri-steric hindrance from the adjacent aromatic ring, making protonation and subsequent alcohol attack difficult. For such hindered substrates, the classical Pinner reaction often results in sluggish kinetics. In these cases, the use of a strong, non-nucleophilic base like LHMDS provides a superior alternative. LHMDS directly adds to the nitrile to form a silylated amidine intermediate, which is subsequently deprotected via an acidic quench ()[4].
Fig 1. Mechanistic pathways and condition-dependent side reactions in the Pinner synthesis.
Methodological Comparison
To aid in route selection, the following table summarizes the quantitative and qualitative differences between the two synthetic strategies.
| Parameter | Classical Pinner Reaction | LHMDS-Mediated Synthesis |
| Ideal Substrates | Unhindered nitriles (e.g., 2-naphthonitrile) | Sterically hindered nitriles (e.g., 1-naphthonitrile) |
| Reagents | Anhydrous EtOH, dry HCl gas, NH₃ | LHMDS (1M in THF), 4M HCl in dioxane |
| Reaction Time | 48–72 hours (Two distinct stages) | 24–48 hours (One-pot, two-step) |
| Temperature | Strictly 0 °C to 15 °C | 0 °C to Room Temperature |
| Moisture Sensitivity | Extremely High (Forms ester side-product) | High (Quenches LHMDS reagent) |
| Typical Yields | 60–85% (for unhindered substrates) | 70–95% (broad substrate scope) |
Experimental Protocols
Protocol A: Classical Pinner Synthesis of 2-Naphthamidine Hydrochloride
Use this protocol for less sterically hindered substrates like 2-naphthonitrile.
Step 1: Pinner Salt Formation
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. Purge the system with dry nitrogen.
-
Dissolution: Dissolve 2-naphthonitrile (10.0 mmol) in anhydrous ethanol (5.0 equivalents) and anhydrous chloroform (50 mL).
-
Cooling: Submerge the reaction vessel in an ice-salt bath to reach an internal temperature of 0 °C.
-
Acidification: Slowly bubble dry hydrogen chloride (HCl) gas through the solution for 4–6 hours.
-
Scientist's Note: The reaction is exothermic. Maintain the temperature strictly below 5 °C to prevent the irreversible formation of the amide side product.
-
-
Incubation: Seal the flask and store at 4 °C for 24–48 hours.
-
Self-Validation Checkpoint: A thick, dense white precipitate (the imidate hydrochloride) must form. If the solution remains clear, moisture may have compromised the reaction.
-
-
Isolation: Evaporate the solvent under reduced pressure (water bath < 30 °C) and triturate the solid with cold anhydrous diethyl ether.
Step 2: Ammonolysis
-
Suspension: Suspend the isolated Pinner salt in anhydrous ethanol (30 mL) at 0 °C.
-
Amine Addition: Add a saturated solution of anhydrous ammonia in ethanol (approx. 5 equivalents of NH₃).
-
Reaction: Stir the mixture at room temperature for 12–24 hours.
-
Self-Validation Checkpoint: The suspension will gradually dissolve as the amidine forms, followed by the precipitation of fine ammonium chloride byproduct.
-
-
Purification: Filter off the ammonium chloride. Concentrate the filtrate in vacuo and recrystallize the crude product from an ethanol/ether mixture to afford pure 2-naphthamidine hydrochloride.
Protocol B: LHMDS-Mediated Synthesis of 1-Naphthamidine Hydrochloride
Use this protocol for sterically hindered substrates like 1-naphthonitrile to bypass the bulky transition state of the classical route.
Fig 2. Workflow for the LHMDS-mediated synthesis of sterically hindered naphthamidines.
Step 1: Nucleophilic Addition
-
Preparation: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 1-naphthonitrile (5.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
LHMDS Addition: Dropwise, add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 15.0 mL, 3.0 equivalents) over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 4:1) should indicate complete consumption of the starting nitrile.
-
Step 2: Acidic Quench and Deprotection
-
Cooling: Cool the reaction mixture back to 0 °C.
-
Quenching: Carefully quench the reaction by the dropwise addition of 4 M HCl in dioxane (20 mL).
-
Scientist's Note: The strong anhydrous acid cleaves the silyl groups and protonates the amidine, precipitating it as the hydrochloride salt while strictly avoiding aqueous hydrolysis.
-
-
Deprotection: Stir the mixture at room temperature overnight (approx. 12 hours).
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with diethyl ether (3 × 20 mL) to remove siloxane byproducts and unreacted starting materials. Filter and dry under high vacuum to yield 1-naphthamidine hydrochloride as a highly pure powder.
References
-
Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pinner Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens Source: ACS Infectious Diseases URL: [Link]
Application Note: Solubilization and Assay Preparation of 4-Methoxy-naphthalene-1-carboxamidine in DMSO
Audience: Discovery Biologists, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
In the preclinical development of serine protease inhibitors, naphthamidine derivatives serve as critical structural anchors. Specifically, 4-methoxy-naphthalene-1-carboxamidine (CAS: 885270-10-0)[1] is frequently utilized as a potent arginine mimetic. The amidine functional group is highly basic and positively charged at physiological pH, allowing it to form a critical salt bridge with the conserved Asp189 residue located deep within the S1 specificity pocket of trypsin-like serine proteases, such as urokinase-type plasminogen activator (uPA), thrombin, and Factor Xa[2][3].
However, handling this compound in in vitro bioassays presents a physicochemical paradox. The highly polar amidine group demands aqueous solvation, while the bulky, lipophilic 4-methoxy-naphthalene system drives hydrophobic stacking (π-π interactions), leading to rapid precipitation in purely aqueous buffers. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent due to its amphiphilic nature; it disrupts the crystalline lattice of the naphthalene rings while stabilizing the polar amidine.
This application note provides a self-validating, causality-driven protocol for dissolving this compound in DMSO and transitioning it into aqueous bioassays without inducing "compound crash" (precipitation) or compromising enzyme integrity.
Fig 1: Mechanistic pathway of this compound targeting the S1 pocket.
Physicochemical Profile
Before initiating solvation, it is critical to understand the compound's quantitative parameters to calculate molarity accurately and anticipate solubility limits.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Pharmacological Relevance |
| CAS Number | 885270-10-0[1] | Unique chemical identifier for procurement. |
| Molecular Formula | C12H12N2O[1] | Dictates stoichiometric calculations. |
| Molecular Weight | 200.24 g/mol [1] | Required for molarity conversions (1 mg = 4.99 µmol). |
| H-Bond Donors | 2[1] | Facilitates interaction with Asp189[3]. |
| H-Bond Acceptors | 3[1] | Influences hydration shell formation. |
| Max DMSO Solubility | ~50 mM (Empirical) | Exceeding this risks supersaturation and crystallization. |
Protocol 1: Preparation of 10 mM Master Stock in DMSO
Creating a stable master stock is the foundation of reproducible high-throughput screening (HTS)[4].
Required Materials:
-
This compound powder (Desiccated, >97% purity)
-
Anhydrous DMSO (Water content ≤0.005%, sealed under Argon)
-
Amber glass vials (to prevent UV-induced degradation)
-
Bath sonicator & Vortex mixer
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized compound vial to reach room temperature (20-25°C) inside a desiccator for 30 minutes before opening.
-
Causality: Opening cold vials causes atmospheric moisture condensation. Water introduced into the DMSO stock will hydrate the amidine group, reducing the solubility of the naphthalene moiety and causing micro-precipitation over time.
-
-
Weighing: Weigh exactly 2.00 mg of this compound into an amber glass vial.
-
Solvent Addition: Add exactly 998 µL of anhydrous DMSO to achieve a 10 mM master stock solution.
-
Mechanical Disruption: Vortex the solution vigorously for 60 seconds.
-
Thermal/Acoustic Solvation: Place the vial in a bath sonicator at room temperature for 5–10 minutes.
-
Causality: Sonication provides the acoustic cavitation energy required to break the strong π-π stacking interactions of the methoxy-naphthalene rings, ensuring true molecular solvation rather than a micro-suspension.
-
-
Validation (Self-Validating Step): Hold the vial against a light source. The solution must be completely optically clear. If any turbidity remains, sonicate for an additional 5 minutes.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Transition and Bioassay Preparation
The most common failure point in serine protease assays is the "DMSO crash" when the stock is introduced to the aqueous assay buffer (e.g., Tris-HCl or HEPES). Furthermore, serine proteases are sensitive to organic solvents; DMSO concentrations >1% (v/v) can denature the enzyme or quench fluorogenic substrates.
Step-by-Step Methodology:
-
Intermediate Dilution: Thaw a 10 mM master stock aliquot. Perform all serial dilutions (e.g., 10 mM down to 1 µM) in 100% anhydrous DMSO .
-
Causality: Diluting directly into water creates localized zones of low DMSO concentration, forcing the compound out of solution instantly. Maintaining 100% DMSO during the dilution series keeps the compound thermodynamically stable.
-
-
Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Causality: The inclusion of a non-ionic detergent (0.01% Tween-20) is critical. It lowers the surface tension and provides hydrophobic pockets that prevent the methoxy-naphthalene moiety from aggregating upon aqueous introduction.
-
-
Aqueous Transfer (1:100 Rule): Transfer 1 µL of the DMSO intermediate dilution into 99 µL of the assay buffer directly in the assay microplate well. Mix immediately by pipetting up and down 5 times.
-
Causality: This achieves a final DMSO concentration of exactly 1.0%, maintaining enzyme viability while keeping the compound soluble at its final assay concentration (e.g., 100 µM final concentration from a 10 mM stock).
-
Fig 2: Step-by-step workflow for dissolving and diluting 4-MNA for aqueous bioassays.
Quality Control & Troubleshooting
To ensure the trustworthiness of your assay data, monitor for compound precipitation, which artificially lowers the active inhibitor concentration and skews IC50 calculations.
Table 2: Troubleshooting DMSO Precipitation
| Observation | Mechanistic Cause | Corrective Action |
| Cloudiness upon adding to buffer | Localized supersaturation during transfer. | Ensure rapid mixing upon addition. Add 0.01% Tween-20 or BSA to the aqueous buffer to act as a carrier. |
| Inconsistent IC50 replicates | Micro-precipitation or freeze-thaw degradation. | Measure OD600 of the assay well; if >0.05, compound has crashed. Use fresh, single-use DMSO aliquots. |
| Loss of enzyme activity in controls | Final DMSO concentration exceeds 1-2%. | Strictly adhere to the 1:100 (DMSO:Buffer) dilution ratio. Ensure the enzyme is added after the compound is fully dispersed in the buffer. |
References[1] this compound CAS 885270-10-0 Life Science Database, Reagent Database.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELAilkEX7KLJtnBqzZhpUzFiZ3no_r9n7apfgylH6PfZWQxYIl8nvnfMzZq1iblnYlCa4D4VxIDJ5LPmFnqqAge-Tr5RQ5uZRJLyIsmRTQ6MZVy6DDvljqN7Z2FmnoqQLj8h4zXnmsRrIqtqOVFmQkYpQOPLsO78T-Yfo_wwziwlrcsBuT_6zp7GNHlDUV[4] 1SQO: Substituted 2-Naphthamidine Inhibitors of Urokinase, RCSB Protein Data Bank.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeErDWO0JUrpm2st2Nzua_Byd96Li01sQHa3Um-TmcxZimAjCv0c4Bdty0yRiSwcO-jAFGsOUesKdJmYlxHLwxF_QfcbQcTG-6ph_i_qjXd0ttoe363GddOdjKFjKA[2] Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution, Journal of Medicinal Chemistry (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLta4c6zlQgX8HUGuvpUnHJz1z_YDAPROgyjXdZdn6oigt2s3Aj7pXssfJ3zrev8hY11wmWP1lYq2ojlWMkFbFHFukYuR0eT9TAL-5WjyILwVOBruX26eUI2wTaHBhcFrnWSCDav4xX_g=[3] Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications, MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFds_C6pNl09m6TAC8IOOTKRHeyhD_GX9x-yRjQhh1nzgx0YzGVh9-_JVVUl15R4LXhDhhBDDDy1cbNCXdup5yyFuxOmMB5Vb17jeC1uYdf1iFBi8tk22p75Ohu2kzBC4kiJJQ=
Sources
Precision Chromogenic Assay for Factor Xa Inhibition: Amidine-Based Competitive Kinetics
Abstract & Core Principle
This protocol details the kinetic characterization of amidine-based small molecule inhibitors against Coagulation Factor Xa (FXa).[1][2] Unlike broad-spectrum serine protease assays, this guide focuses on the competitive binding mechanism typical of amidines (e.g., benzamidine derivatives, pentamidine, and synthetic anticoagulants) which mimic the arginine side chain of the natural substrate to occupy the S1 specificity pocket (Asp189).
The assay relies on the hydrolysis of a specific chromogenic substrate (S-2765 or equivalent) by purified FXa.[3][4][5] The release of p-nitroaniline (pNA) is monitored spectrophotometrically at 405 nm.[3][4][5][6][7][8] The presence of an amidine inhibitor competes with the substrate, reducing the rate of pNA formation in a dose-dependent manner.
Mechanistic Insight
Factor Xa is a trypsin-like serine protease.[2] Its active site features a deep S1 pocket containing an aspartic acid residue (Asp189) at the bottom. Amidine groups are positively charged at physiological pH and form a critical salt bridge with Asp189, effectively blocking substrate access. This protocol is optimized to quantify this specific competitive interaction.
Materials & Reagents
Biologicals[1][2][5][6][9][10][11][12]
-
Human Factor Xa (hFXa): Purified enzyme.[9]
-
Stock: 10 IU/mL in 50% glycerol/water. Store at -20°C.
-
Working Concentration: 0.5 – 1.0 nM final assay concentration.[10]
-
-
Chromogenic Substrate: S-2765 (Z-D-Arg-Gly-Arg-pNA[3][4][8]·2HCl).[8]
-
Specificity: Highly selective for FXa; minimal sensitivity to thrombin.
-
Km: ~0.25 mM (Verify with specific lot).
-
-
Inhibitor: Test Amidine compound (e.g., Benzamidine HCl for validation).
Buffers
-
Assay Buffer (ABP): The ionic strength is critical for amidine binding.
-
50 mM Tris-HCl, pH 7.4[11]
-
150 mM NaCl (Physiological ionic strength prevents non-specific electrostatic interference)
-
5 mM CaCl₂ (Required for Gla-domain stability and optimal activity)
-
0.1% BSA (Prevents enzyme adsorption to plastic)
-
-
Stop Solution (Endpoint only): 20% Acetic Acid.[3]
Experimental Design Strategy
The "Why" Behind the Parameters
-
Substrate Concentration (
): To accurately determine the inhibition constant ( ) for a competitive inhibitor, the substrate concentration should be close to its . If , the inhibitor will be outcompeted, requiring excessive compound to see an effect. We recommend running at . -
Pre-incubation: Amidine inhibitors are generally fast-binding, but a 10-15 minute pre-incubation ensures thermodynamic equilibrium between Enzyme (
) and Inhibitor ( ) before the Substrate ( ) disturbs the system. -
Enzyme Concentration: Kept in the picomolar/low nanomolar range to ensure
, a requirement for the validity of the Cheng-Prusoff equation.
Visual Workflows
Figure 1: Assay Microplate Setup & Timeline
This diagram illustrates the sequential addition of reagents and the logic of the kinetic read.
Caption: Step-by-step workflow for the Factor Xa chromogenic inhibition assay.
Figure 2: Mechanism of Amidine Inhibition
Understanding the molecular competition at the S1 pocket.
Caption: Competitive binding mechanism: Amidine inhibitors block the S1 pocket, preventing substrate hydrolysis.
Detailed Protocol Steps
Step 1: Preparation of Reagents
-
Assay Buffer: Prepare fresh 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4. Filter through 0.22 µm.
-
Enzyme Solution (4x): Dilute hFXa stock in Assay Buffer to 4 nM (Final assay conc will be 1 nM). Keep on ice.
-
Substrate Solution (4x): Dilute S-2765 to 1.0 mM in Assay Buffer (Final assay conc will be 250 µM, approx
). -
Inhibitor Series (2x): Prepare a 10-point dilution series of the amidine inhibitor in Assay Buffer.
-
Tip: If dissolving inhibitor in DMSO, ensure final DMSO concentration is < 1% and constant across all wells (including controls).
-
Step 2: Plate Setup (96-well)
Pipette into a clear, flat-bottom polystyrene plate (non-binding surface preferred):
| Well Type | Assay Buffer (µL) | Inhibitor (2x) (µL) | Enzyme (4x) (µL) | Substrate (4x) (µL) | Total Vol (µL) |
| Blank | 75 | 0 | 0 | 25 | 100 |
| Control (No Inh) | 25 | 0 | 25 | 25 | 75* |
| Test Sample | 0 | 50 | 25 | 25 | 100 |
*Note: Add 25 µL vehicle buffer to Control wells to maintain volume.
Step 3: Execution
-
Add Inhibitor: Dispense 50 µL of diluted inhibitor series to respective wells.
-
Add Enzyme: Dispense 25 µL of 4 nM hFXa to all wells except Blanks.
-
Pre-Incubate: Shake plate for 30 seconds (orbital). Incubate at 37°C for 15 minutes.
-
Start Reaction: Add 25 µL of 1 mM Substrate to all wells.
-
Tip: Use a multi-channel pipette to minimize time lag.
-
-
Measure: Immediately place in plate reader pre-heated to 37°C.
Data Analysis & Calculations
Determine Initial Velocity ( )
Plot Absorbance (OD405) vs. Time (min). Select the linear portion of the curve (typically 2–10 min). Calculate the slope (
Calculate % Inhibition
Determine
Fit the log(inhibitor concentration) vs. % Inhibition data to a 4-parameter logistic regression model (Sigmoidal Dose-Response).
Calculate (Cheng-Prusoff)
For competitive inhibitors (amidines), convert
- = Final substrate concentration (250 µM in this protocol).
- = Michaelis constant for the substrate (determined in a separate experiment, approx 250 µM for S-2765).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Non-Linear Kinetics | Substrate depletion (>10% consumed) | Reduce enzyme concentration or shorten read time. |
| High Background | Spontaneous hydrolysis of substrate | Use fresh substrate; store stock at -20°C; check buffer pH. |
| No Inhibition | Verify inhibitor structure/purity. Ensure | |
| Precipitation | Inhibitor insolubility | Check solubility in DMSO; inspect wells visually before reading. |
| Inner Filter Effect | Colored inhibitor absorbs at 405 nm | Run a "No Enzyme" control with inhibitor + substrate to subtract baseline absorbance. |
References
-
Phillips, G., et al. (2002).[13] Design, Synthesis, and Activity of a Novel Series of Factor Xa Inhibitors: Optimization of Arylamidine Groups. Journal of Medicinal Chemistry, 45(12), 2484–2493.[13] [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2000). Structure-based design of potent, amidine-derived inhibitors of factor Xa. PubMed.[14] [Link]
Sources
- 1. Structural basis for chemical inhibition of human blood coagulation factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of potent, amidine-derived inhibitors of factor Xa: evaluation of selectivity, anticoagulant activity, and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. diapharma.com [diapharma.com]
- 5. haemochrom.de [haemochrom.de]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. Design, Synthesis, and Activity of a Novel Series of Factor Xa Inhibitors: Optimization of Arylamidine Groups / Journal of Medicinal Chemistry, 2002 [sci-hub.box]
- 14. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure: Trypsin Inhibition Assay Using Chromogenic Substrates
Introduction and Mechanistic Principles
Trypsin (EC 3.4.21.4) is a highly specific pancreatic serine protease that hydrolyzes peptide bonds exclusively at the carboxyl side of basic amino acids, namely arginine and lysine[1]. Quantifying trypsin inhibition is a cornerstone methodology in drug discovery (for characterizing novel protease inhibitors), agricultural biochemistry (for evaluating anti-nutritional factors like soybean trypsin inhibitor), and clinical diagnostics.
The most robust and widely adopted method for measuring trypsin activity and its inhibition relies on the synthetic chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) [2][3]. When active trypsin cleaves the arginine-p-nitroanilide bond in BAPNA, it releases p-nitroaniline (p-NA), a highly stable yellow chromophore. The rate of p-NA generation is directly proportional to the active enzyme concentration and can be continuously monitored via spectrophotometry at 405–410 nm[1][2].
Trypsin cleavage of BAPNA substrate and the competitive inhibition mechanism.
Critical Assay Parameters & Causality (E-E-A-T)
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . Every experimental choice is grounded in biochemical causality to prevent false positives or artifacts:
-
Calcium Supplementation: Trypsin is highly susceptible to autolysis (self-digestion). The addition of 5–20 mM CaCl₂ to the assay buffer stabilizes the enzyme's active spatial conformation, preventing degradation during the assay[2][4].
-
Acidic Enzyme Storage: The trypsin stock solution must be prepared in 1 mM HCl (pH ~3.0). At this low pH, the enzyme is protonated and completely inactive, which prevents autolysis during storage[4][5]. It only becomes active when diluted into the alkaline assay buffer.
-
Pre-Incubation Phase: A mandatory 10–15 minute pre-incubation of the enzyme with the inhibitor at 25°C is required before substrate addition[2][6]. This allows the enzyme-inhibitor binding kinetics to reach thermodynamic equilibrium. Omitting this step results in artificially low inhibition values because the substrate will initially outcompete the inhibitor for the active site.
-
Kinetic vs. Endpoint Measurement: While endpoint assays exist, continuous kinetic monitoring is vastly superior. By calculating the initial linear velocity (
), you avoid artifacts caused by substrate depletion, product inhibition, or non-linear reaction rates[2][7].
Materials and Reagents
| Reagent | Composition / Preparation | Purpose |
| Assay Buffer | 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂[2][4]. | Provides optimal alkaline pH for bovine trypsin and calcium for structural stability. |
| Trypsin Stock | 1 mg/mL Bovine Pancreatic Trypsin dissolved in 1 mM HCl[4][5]. | Source of active serine protease. Store on ice; prepare fresh daily. |
| BAPNA Stock | 8 mM BAPNA dissolved in 100% DMSO[3]. | Chromogenic substrate. DMSO is required due to BAPNA's poor aqueous solubility. |
| Test Inhibitors | Serial dilutions of test compounds in Assay Buffer. | The molecules or extracts being evaluated for inhibitory potency. |
Note: The final DMSO concentration in the assay well must not exceed 5% to prevent solvent-induced enzyme denaturation.
Standard Operating Procedure (Microplate Format)
This high-throughput 96-well plate methodology ensures all variables are controlled, providing a self-validating data set for accurate IC50 determination.
Step-by-step experimental workflow for the continuous kinetic trypsin inhibition assay.
Step 4.1: Microplate Reaction Setup
To validate the assay, you must run three specific controls alongside your test samples. Set up the following wells in triplicate according to the matrix below:
Table 1: Microplate Reaction Matrix (Volumes per Well)
| Component | Blank (Substrate Auto-hydrolysis) | Enzyme Control (100% Activity) | Inhibitor Blank (Background Color) | Test Sample (Inhibition Assay) |
| Assay Buffer | 150 µL | 100 µL | 100 µL | 50 µL |
| Trypsin Stock | - | 50 µL | - | 50 µL |
| Inhibitor Solution | - | - | 50 µL | 50 µL |
| Pre-incubation | Incubate plate | at 25°C for | 10 minutes | in the dark[1][6] |
| BAPNA Stock | 50 µL | 50 µL | 50 µL | 50 µL |
| Total Volume | 250 µL | 250 µL | 250 µL | 250 µL |
Step 4.2: Reaction Initiation & Kinetic Measurement
-
Following the 10-minute pre-incubation, rapidly add 50 µL of the BAPNA substrate to all wells using a multichannel pipette to initiate the reaction[2].
-
Immediately transfer the microplate to a thermostatted microplate reader set to 25°C.
-
Monitor the absorbance at 405 nm continuously for 5 to 10 minutes, capturing data points every 30 seconds[1][2].
Data Analysis and Interpretation
Velocity Calculation
Extract the maximum linear rate (Velocity,
Background Correction
Correct the velocities to account for substrate auto-hydrolysis and intrinsic sample absorbance:
-
=
-
=
Percent Inhibition and IC50
Calculate the percentage of trypsin inhibition for each test concentration:
To determine the half-maximal inhibitory concentration (
Table 2: Reference Inhibitor Profiles for Assay Validation Use these standard inhibitors as positive controls to validate your assay system.
| Reference Inhibitor | Molecular Type | Mechanism of Action | Typical Inhibitory Potency |
| Aprotinin (BPTI) | Polypeptide (58 AA) | Reversible, Competitive | |
| Soybean Trypsin Inhibitor | Protein (20 kDa) | Reversible, Tight-binding | |
| TLCK | Small Molecule | Irreversible, Covalent |
References
-
Trypsin Inhibitor Activity Assay - Bio-protocol. Available at: [Link]
-
A Trypsin Inhibitor from Tecoma stans Leaves Inhibits Growth... - Frontiers. Available at:[Link]
-
Purification and characterization of a trypsin inhibitor from the seeds of Artocarpus heterophyllus Lam. - SciEngine. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | A Trypsin Inhibitor from Tecoma stans Leaves Inhibits Growth and Promotes ATP Depletion and Lipid Peroxidation in Candida albicans and Candida krusei [frontiersin.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 6. Purification and characterization of a trypsin inhibitor from the seeds of <italic>Artocarpus heterophyllus</italic> Lam. [sciengine.com]
- 7. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]
Application Note: Storage & Stability Protocols for 4-Methoxy-naphthalene-1-carboxamidine
The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 4-methoxy-naphthalene-1-carboxamidine (CAS: 885270-10-0).
This guide synthesizes physicochemical principles of naphthamidine derivatives with field-proven storage methodologies to ensure experimental reproducibility.
Abstract & Core Rationale
This compound is a functionalized naphthamidine derivative often utilized as a serine protease inhibitor or a synthetic intermediate in medicinal chemistry. Its structural core combines a lipophilic naphthalene ring with a basic amidine group (
The Critical Challenge: Amidines are thermodynamically unstable in aqueous environments at neutral-to-basic pH, undergoing irreversible hydrolysis to form the corresponding primary amide (4-methoxy-1-naphthamide) and ammonia [1, 2]. Furthermore, the electron-rich naphthalene system makes the compound susceptible to photo-oxidation.
This protocol establishes a "Zero-Hydrolysis" storage system, utilizing anhydrous organic solvents and cryogenic preservation to maintain >98% purity over 6–12 months.
Physicochemical Profile & Solubility
Understanding the molecule's behavior is the first step to stability.
| Property | Specification / Behavior |
| CAS Number | 885270-10-0 |
| Molecular Formula | |
| Molecular Weight | 200.24 g/mol |
| pKa (Amidine) | ~11.0 – 12.0 (Strongly Basic) [3] |
| Solubility (DMSO) | High (>50 mM).[1] Preferred solvent for stocks.[2][3][4] |
| Solubility (Water) | Low (Free Base); Moderate (HCl Salt). Not recommended for stocks. |
| Hygroscopicity | Moderate to High (especially as HCl salt). |
| Light Sensitivity | High (Naphthalene conjugation). Requires amber storage. |
Mechanism of Degradation
To prevent degradation, one must understand the pathway. The primary failure mode is nucleophilic attack by water on the amidine carbon.
Degradation Pathway Diagram
The following diagram illustrates the hydrolysis mechanism that necessitates the use of anhydrous DMSO.
Figure 1: Hydrolysis pathway of amidines. In aqueous stock solutions (pH > 7), the active amidine converts to the inactive amide.
Protocol 1: Preparation of Master Stock Solutions
Objective: Create a 100 mM Master Stock solution stable for >6 months.
Reagents & Equipment
-
Compound: this compound (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, treated with molecular sieves).
-
Why Anhydrous? Even 0.1% water content in DMSO can initiate slow hydrolysis over months at -20°C.
-
-
Container: Amber borosilicate glass vials with PTFE-lined caps.
-
Avoid: Polystyrene (DMSO incompatible) or clear glass (UV exposure).
-
Step-by-Step Methodology
-
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (RT) inside a desiccator before opening.
-
Logic: Prevents condensation of atmospheric moisture onto the cold hygroscopic powder.
-
-
Weighing: Weigh the desired mass (e.g., 10 mg) into an amber glass vial.
-
Calculation: For 10 mg (MW 200.24 g/mol ):
-
-
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex for 30 seconds.
-
Note: If the solution is hazy, sonicate for 1–2 minutes at <30°C.
-
-
Aliquot Generation: Immediately dispense the Master Stock into single-use aliquots (e.g., 20–50 µL) in amber PCR tubes or microcentrifuge tubes.
-
Crucial:Never store the bulk stock in one large bottle. Repeated freeze-thaw cycles introduce moisture and oxygen.
-
-
Sealing: Seal tubes tightly. For long-term storage (>6 months), wrap caps with Parafilm.
Protocol 2: Storage & Handling
Objective: Maintain chemical integrity during dormancy.
Storage Conditions Matrix
| Duration | Temperature | Condition | Expected Stability |
| Short Term (< 1 week) | +4°C | Dark, Sealed | >99% |
| Medium Term (1–6 months) | -20°C | Dark, Desiccated | >98% |
| Long Term (> 6 months) | -80°C | Dark, Desiccated | >98% |
Handling Working Solutions
When ready to use in an assay (e.g., enzyme inhibition):
-
Thaw: Thaw one aliquot at RT.
-
Dilution: Dilute into aqueous buffer immediately before use.
-
Discard: Do not refreeze the residual aliquot.
-
Buffer pH: Keep assay buffers at pH < 7.5 if possible. At pH > 8.0, the half-life of the amidine decreases significantly.
Quality Control & Troubleshooting
Self-Validating the System: Before running critical high-throughput screens, validate the stock.
QC Workflow Diagram
Figure 2: Quality Control decision tree. Hydrolysis results in a mass shift (+1 Da for OH vs NH2 in MS, or retention time shift in UV).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation upon thawing | DMSO absorbed moisture; Compound saturation. | Sonicate at 30°C. If persistent, discard (concentration is unreliable). |
| Yellowing of solution | Photo-oxidation of naphthalene ring. | Check LC-MS. If purity <90%, discard. Store future stocks in amber glass. |
| Loss of potency in assay | Hydrolysis to amide (inactive). | Check pH of assay buffer. Ensure stock was not stored in water.[1][2][3][4] |
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General reference for amidine hydrolysis mechanisms).
-
MedChemExpress. (2023). Cl-Amidine Hydrochloride Datasheet & Storage.[5] (Analogous amidine storage protocols).[5] Link
-
Cayman Chemical. (2022).[3][6] Benzamidine (hydrochloride) Product Information.[2][4][5][7][8] (Standard solubility/stability data for benzamidine class). Link
-
PubChem. (2023).[7] Compound Summary: this compound (CAS 885270-10-0).[9] National Library of Medicine. Link(Note: Generalized link for structure verification).
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS 885270-10-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
Setting the Standard: A Comprehensive Guide to In Vitro Coagulation Assay Setup for Novel Thrombin Inhibitors
For researchers, scientists, and drug development professionals dedicated to the discovery of new anticoagulant therapies, the robust in vitro characterization of novel thrombin inhibitors is a critical step. This guide provides a detailed framework for establishing and validating a suite of in vitro coagulation assays. Moving beyond a simple recitation of steps, this document elucidates the rationale behind experimental choices, ensuring that each protocol functions as a self-validating system, grounded in established scientific principles.
The Central Role of Thrombin in Hemostasis
Thrombin (Factor IIa) is a serine protease that plays a pivotal role in the coagulation cascade, the complex series of enzymatic reactions leading to the formation of a stable fibrin clot.[1][2] As illustrated in the accompanying diagram, the cascade is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which converge on the activation of thrombin.[2]
Thrombin's primary function is the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form the structural basis of a blood clot.[3] Additionally, thrombin amplifies its own generation by activating upstream clotting factors, including Factors V, VIII, and XI, and also activates platelets, further promoting hemostasis.[4] Given its central and multifaceted role, thrombin is a prime target for anticoagulant drug development.
Diagram: The Coagulation Cascade
Caption: Direct thrombin inhibitors block the active site of thrombin, preventing the conversion of fibrinogen to fibrin.
Foundational Assays for Characterizing Novel Thrombin Inhibitors
A panel of coagulation assays should be employed to comprehensively characterize a novel thrombin inhibitor. Each assay provides unique insights into the inhibitor's potency and its effects on different aspects of the coagulation cascade.
| Assay | Pathway(s) Evaluated | Principle | Primary Utility for Thrombin Inhibitors |
| Activated Partial Thromboplastin Time (aPTT) | Intrinsic and Common | Measures the time to clot formation after activation of the contact pathway. [5] | Screening for inhibitory activity; sensitive to inhibitors of the common pathway. |
| Prothrombin Time (PT) | Extrinsic and Common | Measures the time to clot formation after activation by tissue factor. [6] | Assessing the inhibitor's effect on the extrinsic pathway; generally less sensitive to direct thrombin inhibitors than aPTT. [7] |
| Thrombin Time (TT) | Final step of Common Pathway | Measures the time for plasma to clot after the addition of a known amount of thrombin. [8][9] | Highly sensitive to the presence of thrombin inhibitors; useful for qualitative assessment and potency ranking. |
| Chromogenic Anti-IIa Assay | Direct Thrombin Inhibition | A synthetic substrate for thrombin is cleaved, releasing a colored compound. The inhibitor reduces the rate of color development. [10] | Quantitative measurement of inhibitor concentration and activity; determination of IC50 values. |
Experimental Protocols
The following protocols are designed to be adaptable for the screening and characterization of novel thrombin inhibitors. It is imperative that each assay is validated in your laboratory with appropriate controls and reference standards.
Preparation of Platelet-Poor Plasma (PPP)
Accurate coagulation testing relies on the use of platelet-poor plasma to minimize the influence of platelet-derived factors.
Materials:
-
3.2% Sodium Citrate blood collection tubes
-
Refrigerated centrifuge
-
Plastic transfer pipettes
-
Polypropylene tubes for plasma storage
Procedure:
-
Collect whole blood into 3.2% sodium citrate tubes, ensuring the correct blood-to-anticoagulant ratio (typically 9:1) is achieved. [11]2. Gently invert the tubes 3-4 times to mix.
-
Centrifuge the samples at 1,500 x g for 15 minutes at room temperature to separate the plasma. [12]4. Carefully aspirate the supernatant (plasma), avoiding the buffy coat layer, and transfer to a clean polypropylene tube.
-
For assays requiring frozen plasma, perform a second centrifugation step at 1,500 x g for 15 minutes to further reduce the platelet count. [12]6. Aliquot the platelet-poor plasma into polypropylene tubes, snap-freeze, and store at -80°C until use.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways. The clotting time is measured after the addition of a contact activator (e.g., silica, ellagic acid), a phospholipid substitute (cephalin), and calcium to citrated plasma. [13] Materials:
-
Platelet-Poor Plasma (PPP)
-
aPTT reagent (containing a contact activator and cephalin)
-
0.025 M Calcium Chloride (CaCl2)
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Normal and abnormal control plasmas
-
Novel thrombin inhibitor stock solution and dilution buffer
Procedure:
-
Prepare a dilution series of the novel thrombin inhibitor in an appropriate buffer (e.g., Tris-buffered saline).
-
Pre-warm the CaCl2 solution and aPTT reagent to 37°C. [14]3. For each concentration of the inhibitor, add 50 µL of PPP to a cuvette.
-
Add 5 µL of the inhibitor dilution (or buffer for the vehicle control) to the PPP and mix gently.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 and simultaneously start the timer.
-
Record the time to clot formation in seconds.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways by measuring the clotting time after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma. [6] Materials:
-
Platelet-Poor Plasma (PPP)
-
PT reagent (thromboplastin and calcium)
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Normal and abnormal control plasmas
-
Novel thrombin inhibitor stock solution and dilution buffer
Procedure:
-
Prepare a dilution series of the novel thrombin inhibitor.
-
Pre-warm the PT reagent to 37°C.
-
For each inhibitor concentration, add 50 µL of PPP to a cuvette.
-
Add 5 µL of the inhibitor dilution (or buffer for the vehicle control) and mix.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent and simultaneously start the timer.
-
Record the time to clot formation in seconds.
Thrombin Time (TT) Assay
Principle: The TT assay directly measures the conversion of fibrinogen to fibrin by adding a known amount of exogenous thrombin to the plasma. This assay is highly sensitive to the presence of thrombin inhibitors. [15] Materials:
-
Platelet-Poor Plasma (PPP)
-
Thrombin reagent (bovine or human, concentration adjusted to give a baseline clotting time of 15-20 seconds with normal plasma) [16]* Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Normal and abnormal control plasmas
-
Novel thrombin inhibitor stock solution and dilution buffer
Procedure:
-
Prepare a dilution series of the novel thrombin inhibitor.
-
Pre-warm the thrombin reagent and PPP to 37°C.
-
For each inhibitor concentration, add 100 µL of PPP to a cuvette.
-
Add 10 µL of the inhibitor dilution (or buffer for the vehicle control) and mix.
-
Incubate for 1-2 minutes at 37°C.
-
Initiate clotting by adding 100 µL of the pre-warmed thrombin reagent and simultaneously start the timer. [16]7. Record the time to clot formation in seconds.
Chromogenic Anti-IIa Assay
Principle: This assay provides a quantitative measure of direct thrombin inhibition. A known amount of thrombin is added to the plasma in the presence of the inhibitor. The residual active thrombin cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the inhibitor's activity. [17] Materials:
-
Platelet-Poor Plasma (PPP)
-
Human or bovine thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with NaCl and a carrier protein like BSA)
-
Microplate reader capable of reading at 405 nm
-
Novel thrombin inhibitor stock solution and dilution buffer
Procedure:
-
Prepare a standard curve using a known concentration range of a reference thrombin inhibitor or, if available, a purified sample of the novel inhibitor.
-
Prepare a dilution series of the novel test inhibitor.
-
In a 96-well microplate, add 20 µL of assay buffer.
-
Add 20 µL of the inhibitor dilutions or standards to the appropriate wells.
-
Add 20 µL of PPP to each well.
-
Add 20 µL of thrombin solution to each well and incubate for a defined period (e.g., 2 minutes) at 37°C to allow for inhibition to occur.
-
Initiate the chromogenic reaction by adding 20 µL of the thrombin substrate.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed time point (end-point mode) using a microplate reader.
Data Analysis and Interpretation
Diagram: Experimental Workflow for Inhibitor Characterization
Caption: A streamlined workflow for the in vitro characterization of novel thrombin inhibitors.
For clotting-based assays (aPTT, PT, TT), the results are typically expressed as the clotting time in seconds. A dose-dependent prolongation of the clotting time indicates inhibitory activity. For a more quantitative assessment, the data can be used to determine the concentration of the inhibitor that doubles the baseline clotting time.
For the chromogenic assay, the rate of color development is plotted against the inhibitor concentration. This data can be fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of thrombin activity. [10]A lower IC50 value indicates a more potent inhibitor.
Interpreting the pattern of results across the different assays can provide valuable insights into the inhibitor's mechanism. For example, a potent inhibitor in the TT and chromogenic anti-IIa assay with a less pronounced effect on the PT suggests a high degree of specificity for thrombin.
Establishing a Self-Validating System: Controls and Calibrators
To ensure the reliability and reproducibility of your results, a robust system of controls and calibrators is essential.
-
Normal and Abnormal Controls: Commercially available control plasmas with normal and pathologically prolonged clotting times should be run with each batch of samples to verify the performance of the reagents and instrumentation. [18]* Vehicle Control: A control sample containing only the buffer used to dilute the inhibitor should be included to account for any effects of the solvent on the coagulation assays.
-
Reference Inhibitor: A well-characterized thrombin inhibitor (e.g., dabigatran, argatroban) should be run in parallel with the novel inhibitor to provide a benchmark for potency and to confirm that the assay system is responding appropriately to thrombin inhibition.
-
Calibrators for Novel Inhibitors: For quantitative assays, a standard curve should be generated using known concentrations of the novel inhibitor. If a purified and quantified sample of the novel inhibitor is not yet available, a reference inhibitor can be used to generate a standard curve, and the results for the novel inhibitor can be expressed as "reference inhibitor equivalents."
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Improper mixing- Inaccurate pipetting- Temperature fluctuations | - Ensure thorough but gentle mixing of reagents and plasma.- Calibrate and verify the accuracy of pipettes.- Maintain a constant 37°C incubation temperature. [19] |
| Unexpectedly short clotting times | - Pre-activated plasma sample (e.g., due to difficult blood draw)- Reagent contamination | - Inspect plasma for clots or hemolysis and recollect if necessary.- Use fresh aliquots of reagents. |
| No clot formation | - Very high inhibitor concentration- Low fibrinogen levels in plasma- Inactive reagents | - Test a wider range of inhibitor dilutions.- Confirm fibrinogen levels with a dedicated assay.- Check reagent expiration dates and prepare fresh reagents. |
| Poor standard curve in chromogenic assay | - Incorrect dilution of standards- Reagent instability- Inappropriate incubation times | - Prepare fresh standards and verify concentrations.- Check the stability of the thrombin and substrate solutions.- Optimize incubation times for the inhibitor-thrombin and substrate-thrombin reactions. |
Conclusion
The in vitro coagulation assays described in this guide provide a robust and comprehensive platform for the initial characterization of novel thrombin inhibitors. By understanding the principles behind each assay, adhering to meticulous laboratory practice, and implementing a system of rigorous controls, researchers can generate high-quality, reliable data that is essential for advancing the development of new and improved anticoagulant therapies.
References
-
Bistarelli, S., Bottalico, M., & Santini, F. (n.d.). Graphical representation of the blood coagulation cascade model... ResearchGate. Retrieved from [Link]
-
MedSchool. (n.d.). Interpreting Coagulation Studies. Retrieved from [Link]
-
Aniara Diagnostica, Inc. (n.d.). Calibrators and Controls. Retrieved from [Link]
-
Allina Health Laboratory. (n.d.). How to prepare a specimen for special coagulation testing. Retrieved from [Link]
-
Scribd. (n.d.). Troubleshooting Problems With The Prothrombin Time (Protime/INR), The Activated Partial Thromboplastin Time (aPTT) and The Fibrinogen Assay. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
HAEMATEX. (n.d.). Direct Anti-IIa Assays. Retrieved from [Link]
-
Pathology Tests Explained. (2023, June 1). Activated partial thromboplastin time. Retrieved from [Link]
-
Dr.Oracle. (2025, November 20). What is the difference between Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT)? Retrieved from [Link]
-
WFH. (n.d.). PART 15 Troubleshooting Issues with Coagulation laboratory tests. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
HYPHEN BioMed. (2021, April). BIOPHEN™ ANTI-IIa (2 Stages Heparin Assay). Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
- Google Patents. (n.d.). CA2428508A1 - Control and calibration material for blood coagulation tests.
-
Gansner, E. R., & North, S. C. (1996, November 20). Drawing graphs with dot. Retrieved from [Link]
-
Practical-Haemostasis.com. (2025, July 21). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). which the substrate is an oligopeptide of a specific structure with an attached chromogen. Retrieved from [Link]
-
eClinpath. (n.d.). Coagulation assays. Retrieved from [Link]
-
HEMOCLOT. (2014, August 14). Thrombin time (T.T.) - 6x80 tests. Retrieved from [Link]
-
The Blood Project. (2024, August 26). Thrombin Time. Retrieved from [Link]
-
Practical-Haemostasis.com. (2025, May 17). Screening Tests in Haemostasis: The Thrombin Time. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2025, January 15). [Figure, Coagulation Cascade Diagram. The extrinsic...]. Retrieved from [Link]
-
SciSpace. (n.d.). Ecarin Chromogenic Assay - A New Method for Quantitative Determination of Direct Thrombin Inhibitors Like Hirudin. Retrieved from [Link]
-
Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). Retrieved from [Link]
-
Spectra Laboratories. (n.d.). Prothrombin Time Testing. Retrieved from [Link]
-
DCN Dx. (2020, January 26). Standards, Calibrators, and Controls in Immunoassays. Retrieved from [Link]
-
CAP TODAY. (n.d.). Steps to preventing coag test processing error. Retrieved from [Link]
-
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. Retrieved from [Link]
-
iStock. (n.d.). Coagulation Cascade: Over 107 Royalty-Free Licensable Stock Illustrations & Drawings. Retrieved from [Link]
-
SmartBrief. (2023, October 16). Improving accuracy in coagulation testing. Retrieved from [Link]
-
Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
CoaChrom Diagnostica. (n.d.). HEMOCLOT™ Thrombin Time (T.T.). Retrieved from [Link]
-
PubMed. (2013, June 15). Pitfalls in special coagulation testing: three illustrative case studies. Retrieved from [Link]
-
technoclone.com. (n.d.). Calibrator & Controls. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
-
linear.es. (n.d.). APTT. Retrieved from [Link]
-
PubMed. (2014, March 15). Validation of hemostasis and coagulation assays: recommendations and guidelines. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ASH Publications. (n.d.). Screening chemical libraries for the development of oral treatments in bleeding disorders. Retrieved from [Link]
-
Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]
-
Digital Accessibility. (n.d.). Color Contrast Checker | Free WCAG Testing Tool. Retrieved from [Link]
-
The AODA. (n.d.). The AODA Colour Contrast Checker. Retrieved from [Link]
-
The Blood: Anticoagulants. (n.d.). Blood Collection and handling. Retrieved from [Link]
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- 1. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
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- 17. aniara.com [aniara.com]
- 18. colorcontrast.app [colorcontrast.app]
- 19. www1.wfh.org [www1.wfh.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methoxy-naphthalene-1-carboxamidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the formulation of 4-methoxy-naphthalene-1-carboxamidine. While this compound is highly valuable in medicinal chemistry and biochemical screening, its unique structural dichotomy often leads to frustrating precipitation events in aqueous media.
This guide is designed to move beyond basic "trial and error." We will explore the physicochemical causality behind these solubility issues and provide self-validating, step-by-step protocols to ensure your compound remains in solution from the benchtop to in vivo models.
FAQ 1: The Physicochemical Drivers of Insolubility
Q: Why does this compound crash out of my assay buffer even though it contains a basic, polar amidine group?
A: The solubility paradox of this molecule lies in its dual nature. The carboxamidine functional group is highly basic (pKa typically 11–13) and remains fully protonated at physiological pH (7.4) 1. However, the core of the molecule—a 4-methoxynaphthalene ring system—is intensely hydrophobic.
When placed in an aqueous buffer, the hydrophobic effect drives the naphthalene rings to stack via
Logical relationship between pH, ionization state, and aqueous solubility.
FAQ 2: Salt Selection and The Common Ion Effect
Q: I purchased the free base. Can I just add HCl to dissolve it for my cell culture media?
A: Yes, converting the free base to a hydrochloride (HCl) salt significantly improves its solubility in pure water. However, if you subsequently dilute this HCl salt into a biological buffer containing high chloride concentrations (e.g., PBS, which contains ~137 mM NaCl, or standard cell culture media), you will likely trigger the common ion effect .
The excess chloride in the buffer shifts the equilibrium, forcing the this compound HCl salt to precipitate back out of solution 2. If you must use a salt form in high-halide buffers, synthesizing the mesylate or acetate salt is a far superior strategy.
Table 1: Comparative Solubility Profiles of this compound
| Chemical State | Aqueous Medium | pH | Estimated Solubility Limit | Primary Limiting Factor |
| Free Base | Deionized Water | 7.0 | < 0.05 mg/mL | High logP of naphthalene core |
| Hydrochloride (HCl) Salt | Deionized Water | 4.5 | ~ 5.0 - 10.0 mg/mL | Crystal lattice energy |
| Hydrochloride (HCl) Salt | 1X PBS (137 mM NaCl) | 7.4 | < 0.1 mg/mL | Common ion effect (Chloride) |
| Mesylate Salt | Deionized Water | 4.5 | > 15.0 mg/mL | None (Highly soluble) |
| Free Base + 20% HP- | 0.9% Saline | 6.0 - 7.4 | > 10.0 mg/mL | Cyclodextrin cavity saturation |
FAQ 3: In Vitro Assay Formulation (Cosolvents & Surfactants)
Q: How do I keep the compound in solution for a 96-well biochemical assay at pH 7.4 without interfering with my enzyme?
A: For in vitro assays, a "dilute-and-shoot" approach using a polar aprotic cosolvent (DMSO) combined with a non-ionic surfactant is the gold standard. The surfactant lowers the surface tension and forms micelles that shield the hydrophobic naphthalene core from the aqueous environment, preventing
Protocol 1: Preparation of a 1 mM Working Stock for Biochemical Assays
Self-Validating System: This protocol includes a centrifugation step to visually confirm the absence of micro-precipitation.
-
Primary Stock: Weigh exactly 2.00 mg of this compound (free base). Dissolve in 100 µL of 100% molecular-grade DMSO to create a 100 mM master stock. Vortex until completely clear.
-
Buffer Preparation: Prepare your assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and supplement it with 0.05% (v/v) Tween-20 or 0.1% Pluronic F-68. Mix thoroughly.
-
Serial Dilution: Slowly add 10 µL of the 100 mM DMSO stock into 990 µL of the surfactant-containing assay buffer while vortexing vigorously. This yields a 1 mM working stock containing 1% DMSO.
-
Validation (Centrifugation): Centrifuge the final 1 mM buffer at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube for a microscopic white pellet.
-
Troubleshooting: If a pellet forms, the compound has crashed out. Increase the Tween-20 concentration to 0.1% or reduce the final compound concentration to 500 µM.
-
FAQ 4: In Vivo Formulation (Cyclodextrin Complexation)
Q: I need to dose animals intravenously at 5 mg/kg. I cannot use high concentrations of DMSO or Tween due to toxicity. What is the alternative?
A: For in vivo applications, inclusion complexation using Hydroxypropyl-
Protocol 2: Preparation of a 5 mg/mL HP- -CD Formulation
Self-Validating System: This protocol utilizes filtration and HPLC recovery to guarantee a true molecular dispersion rather than a suspension.
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in sterile 0.9% saline or Water for Injection (WFI). Stir until completely transparent. -
Acidification (Optional but recommended): Add 1 molar equivalent of 0.1 N HCl to the vehicle to ensure the amidine group is fully protonated, maximizing its interaction with the aqueous exterior.
-
Drug Addition: Add 5.0 mg of this compound powder per 1 mL of the prepared vehicle.
-
Kneading/Sonication: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The solution must transition from a cloudy suspension to a clear, molecularly dispersed complex.
-
Validation (Filtration & Recovery): Filter the solution through a 0.22 µm PVDF syringe filter. A successful complexation will pass through without resistance. Quantify the post-filtration concentration via HPLC to confirm 100% recovery and rule out the presence of invisible micro-aggregates.
Experimental workflow for selecting the optimal formulation strategy based on assay requirements.
References
- Amidine - Wikipedia.Wikimedia Foundation.
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system.National Institutes of Health (PubMed).
- Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability.Pharma Excipients.
- Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
Sources
Removing ammonium chloride byproducts from amidine synthesis
Introduction: The Persistent Problem of Ammonium Chloride
The synthesis of amidines, a critical functional group in medicinal chemistry and materials science, is frequently accomplished via methods that generate ammonium chloride (NH₄Cl) as a stoichiometric byproduct. The classic Pinner reaction, for example, which proceeds by reacting a nitrile with an alcohol in the presence of HCl gas to form an imidate salt, followed by aminolysis, is a primary source of this contamination.[1][2][3][4] While effective for forming the amidine core, the reaction leaves the researcher with the often non-trivial task of separating the desired product from the inorganic salt.
Ammonium chloride's partial solubility in polar organic solvents and its ability to co-precipitate with the amidine hydrochloride salt can complicate purification, leading to inaccurate yields, poor analytical data, and downstream issues in subsequent chemical steps or biological assays.[5]
This guide provides a comprehensive technical resource for researchers encountering this challenge. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide direct, actionable advice for removing ammonium chloride from your reaction mixture.
FAQs: Quick-Reference Guide
Q1: Why is ammonium chloride so difficult to remove from my amidine product?
A: The difficulty stems from two main factors:
-
Co-precipitation: Your amidine is likely protonated as a hydrochloride salt, which often has similar solubility properties to ammonium chloride, causing them to precipitate together from the reaction mixture.
-
Partial Solubility: Ammonium chloride is not entirely insoluble in many polar organic solvents like methanol or ethanol, which are often used in the reaction or workup.[6][7][8] This can lead to persistent contamination even after initial filtration.
Q2: I see a broad singlet around 7-8 ppm in my ¹H NMR spectrum. Could this be ammonium chloride?
A: Yes, this is a classic sign of ammonium chloride contamination. The protons of the ammonium ion (NH₄⁺) are somewhat acidic and exchange with trace water in the NMR solvent (like DMSO-d₆ or CD₃OD), resulting in a broad, often low-intensity singlet. Its chemical shift can vary depending on concentration and solvent.
Q3: Can I just wash my crude product with water to remove the NH₄Cl?
A: It depends. If your desired amidine is in its free-base form and is soluble in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), then an aqueous wash is an excellent method. However, if your product is an amidine hydrochloride salt, it will also be water-soluble and will be lost to the aqueous layer along with the NH₄Cl.
Q4: Is it possible to remove ammonium chloride by sublimation?
A: While ammonium chloride does sublime, it decomposes into ammonia (NH₃) and hydrogen chloride (HCl) gas upon heating to around 338 °C.[9] These gases can then recombine upon cooling.[9] This method is generally not practical for purifying organic compounds as the required temperatures can decompose the desired product, and the corrosive gases generated are hazardous.
Troubleshooting and In-Depth Purification Strategies
This section addresses specific experimental issues and provides detailed explanations and protocols to resolve them.
Scenario 1: Your product has crashed out of the reaction mixture as a solid, and you suspect it's contaminated with NH₄Cl.
Q: My amidine hydrochloride precipitated from my reaction in ethanol. How can I purify it?
A: This is a very common scenario. The key is to exploit the subtle differences in solubility or basicity between your product and the contaminant.
Underlying Principle: Amidines are significantly more basic (pKa of the conjugate acid is ~10-12) than ammonia (pKa of NH₄⁺ is ~9.25).[10][11][12] This difference allows for selective deprotonation and phase separation. By converting the amidine hydrochloride to its free base, you drastically alter its solubility, making it soluble in organic solvents while the inorganic salts remain in the aqueous phase.[10][12]
This is the most robust and widely applicable method.
-
Dissolution/Suspension: Suspend the crude solid mixture in a biphasic system of a suitable organic solvent (e.g., ethyl acetate, dichloromethane [DCM]) and water. Use a volume sufficient to fully dissolve your expected amount of product once it is basified.
-
Basification: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring vigorously in a separatory funnel.
-
Causality: Sodium bicarbonate is basic enough to deprotonate the ammonium ion (NH₄⁺ → NH₃ + H₂O + CO₂) and your amidine hydrochloride (Amidine-H⁺Cl⁻ → Amidine), but it is not so strong that it will cause hydrolysis of sensitive functional groups. The evolution of CO₂ gas is a visual indicator that the acid is being neutralized.
-
-
pH Check: Continue adding the basic solution until gas evolution ceases. Check the pH of the aqueous layer with pH paper; it should be > 8 to ensure complete deprotonation of the amidine.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer, which now contains sodium chloride and dissolved ammonia.
-
Wash: Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified amidine free base.
Scenario 2: Your amidine is highly polar or water-soluble as a free base, making extractive workup impossible.
Q: My amidine free base is soluble in water. How can I remove the NH₄Cl without using a basic wash?
A: In this case, you must rely on non-aqueous methods that exploit solubility differences.
Underlying Principle: Ammonium chloride has very low solubility in many anhydrous organic solvents where a polar organic product might be more soluble.[8]
| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) | Reference(s) |
| Water | 37.2 | 20 | [7] |
| Methanol | 3.35 | 19 | [8] |
| Ethanol (absolute) | 0.6 | 15 | [8] |
| Glycerol | 9.7 | 25 | [8] |
| Acetone | Sparingly soluble | - | [6] |
| Ethyl Acetate | Insoluble | - | |
| Dichloromethane | Insoluble | - | - |
| Acetonitrile | 0.000123 | 25 | [8] |
-
Solvent Selection: Choose a solvent in which your amidine hydrochloride has at least moderate solubility, but NH₄Cl is poorly soluble. Anhydrous isopropanol or acetonitrile are often good starting points.[5]
-
Trituration: Suspend the crude solid mixture in the chosen solvent at room temperature or with gentle heating. Stir vigorously for 30-60 minutes.
-
Causality: Your product will dissolve while the majority of the insoluble NH₄Cl remains as a solid.
-
-
Filtration: Filter the mixture while warm (if heated) to remove the insoluble NH₄Cl. Wash the filter cake with a small amount of cold solvent.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath or refrigerator to crystallize the purified amidine hydrochloride.
-
Isolation: Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Scenario 3: Both the product and NH₄Cl are stubbornly co-soluble or amorphous.
Q: I've tried recrystallization, but I can't seem to separate my product from NH₄Cl. What's next?
A: When simple physical separation methods fail, chromatography is the next logical step.
-
Stationary Phase: Use silica gel for most applications. If your amidine is very basic, it may stick to the acidic silica. In this case, you can either:
-
Pre-treat the silica by slurrying it in the eluent containing 1-2% triethylamine (Et₃N) or ammonia (7N solution in methanol).
-
Use a different stationary phase like alumina (basic or neutral).
-
-
Mobile Phase (Eluent): A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., DCM or ethyl acetate) is typically effective. The addition of a small amount of base (Et₃N or NH₄OH) to the mobile phase is often crucial.
-
Causality: The added base keeps the amidine in its free-base form, preventing it from protonating on the acidic silica surface and streaking down the column. Ammonium chloride, being an inorganic salt, will remain at the origin (top of the column) under these conditions.
-
-
Procedure:
-
Dissolve your crude product in a minimum amount of the eluent or DCM.
-
Load the solution onto the prepared column.
-
Elute the column with your chosen solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization: Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
References
-
Title: Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products Source: ResearchGate URL: [Link]
-
Title: Ammonium Chloride: Specifications and Applications Source: Archemco URL: [Link]
-
Title: Principles of Drug Action 1, Spring 2005, Amines Source: Purdue University URL: [Link]
-
Title: SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES Source: University of Oregon Scholars' Bank URL: [Link]
-
Title: Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents Source: SciELO URL: [Link]
-
Title: Synthesis of amidines Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Amidines and its application to pyrimidouracil synthesis Source: Sciforum URL: [Link]
-
Title: Amidine Synthesis Methods Overview Source: Scribd URL: [Link]
- Title: Purifying method of high-purity amidine hydrochloride Source: Google Patents URL
-
Title: Basicity of Amines Source: Fundamentals of Organic Chemistry URL: [Link]
-
Title: ammonium chloride Source: chemister.ru URL: [Link]
-
Title: ammonium chloride Basic information Source: 宁波天银化工有限公司 (Ningbo Tianyin Chemical Co., Ltd.) URL: [Link]
-
Title: α-PHENYLALANINE Source: Organic Syntheses URL: [Link]
- Title: Removal of ammonium chloride Source: Google Patents URL
-
Title: Basicity of Amines Source: Chemistry Steps URL: [Link]
-
Title: How we can remove Ammonium Chloride salts from highly water soluble organic compound? Source: ResearchGate URL: [Link]
-
Title: Why are amidines so much more basic than amides? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Source: MDPI URL: [Link]
-
Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− Source: PMC URL: [Link]
-
Title: 20.2: Basicity of Amines and Ammonium Salt Formation Source: Chemistry LibreTexts URL: [Link]
-
Title: Pinner reaction Source: Wikipedia URL: [Link]
-
Title: Solvent-free synthesis of amide: a novel technique of green chemistry Source: SciSpace URL: [Link]
-
Title: How can we separate a mixture of salt and ammonium chloride, with a picture? Source: Quora URL: [Link]
-
Title: ammonium chloride purification Source: Sciencemadness.org URL: [Link]
-
Title: Pinner Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The Chemistry of the Amidines. Source: ResearchGate URL: [Link]
-
Title: Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction' Source: RSC Publishing URL: [Link]
-
Title: Functionality of amidines and amidrazones Source: Semantic Scholar URL: [Link]
-
Title: What is the best technique for amide purification? Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium chloride_Chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. ammonium chloride [chemister.ru]
- 9. quora.com [quora.com]
- 10. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Strategies for increasing selectivity over trypsin and plasmin
Welcome to the Application Scientist Technical Support Center. Developing serine protease inhibitors (e.g., targeting Factor Xa, Thrombin, or viral NS2B-NS3 proteases) frequently hits a major bottleneck: off-target inhibition of the highly homologous digestive enzyme trypsin, and the fibrinolytic enzyme plasmin.
This guide provides mechanistic troubleshooting, structural strategies, and self-validating protocols to help you engineer selectivity and avoid off-target toxicity or bleeding liabilities.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why do our initial screening hits always show high affinity for trypsin and plasmin? A1: This is a classic consequence of prioritizing the S1 specificity pocket during early lead generation. Trypsin, plasmin, and most coagulation cascade proteases share a highly conserved, deep S1 pocket with a negatively charged Asp189 residue at its base. Screening libraries often contain highly basic P1 moieties (like benzamidines or guanidines) that form bidentate salt bridges with Asp189. Because trypsin and plasmin have highly accessible and accommodating S1 pockets, these basic groups act as "universal anchors," driving high affinity but zero selectivity[1].
Q2: How can we modify the P1 moiety to drop trypsin affinity without losing target potency?
A2: You must transition from basicity-driven binding to shape-complementary or halogen-bonding interactions. Trypsin relies almost exclusively on the Asp189 salt bridge for S1 binding. By replacing highly basic amidines with neutral or weakly basic bioisosteres (e.g., chlorophenyl, pyridyl, or methoxy-substituted rings), you instantly abrogate trypsin affinity[2]. To maintain potency for your target (e.g., Factor Xa), exploit target-specific S1 features. For instance, Factor Xa possesses an "aromatic box" (Tyr228) in its S1 pocket that can engage in strong halogen bonding or
Q3: Our compound is selective against trypsin, but it still inhibits plasmin. How do we differentiate our target from plasmin? A3: Plasmin has a relatively open active site that accommodates a wide variety of substrates, making S1 and S4 modifications less effective for differentiation. Instead, exploit the prime side (S1'/S2') using negative design[2]. By introducing specific steric bulk or charged mutations at the P2' position of your inhibitor, you can induce electrostatic or steric clashes with plasmin's unique loop structures. For example, replacing a nonpolar amino acid with a negatively charged Aspartate (L19D mutation) at the P2' position has been shown to significantly weaken plasmin inhibition while enhancing affinity for targets like Factor XIa[4].
Q4: Can macrocyclization improve selectivity against these off-targets? A4: Yes, macrocyclization is a highly effective steric exclusion strategy. Trypsin possesses a very deep, narrow S1 pocket that does not tolerate branching close to the P1 basic group. By designing cyclic inhibitors where the P1 side chain is covalently linked to the P2 or P3 backbone, the resulting macrocycle becomes too bulky to fully penetrate the bottom of trypsin's S1 site. This steric clash effectively abolishes trypsin binding while retaining sub-nanomolar affinity for targets with more open or flexible S1/S2 architectures, such as viral proteases.
Section 2: Visualizing the Selectivity Logic
Below is the recommended decision tree for troubleshooting off-target serine protease activity during lead optimization.
Logical workflow for optimizing serine protease inhibitor selectivity.
Section 3: Quantitative Benchmarks for Selectivity Strategies
To guide your structural modifications, the following table summarizes the quantitative impact of various design strategies on target vs. off-target (Trypsin/Plasmin) affinities based on validated literature models.
| Modification Strategy | Target Protease | Target | Trypsin | Plasmin | Selectivity Fold |
| Unoptimized Benzamidine P1 | Factor Xa | 15.0 | 45.0 | 120.0 | ~3x |
| P1 Chlorophenyl (Halogen bond) | Factor Xa | 8.0 | >10,000 | >5,000 | >1,250x |
| P2' L19D Mutation (Charge clash) | Factor XIa | 19.3 | N/A | 459.3 | 23.8x (vs Plasmin) |
| P1-P3 Macrocyclization | ZIKV NS2B-NS3 | 1.6 | >10,000 | >10,000 | >6,250x |
Section 4: Self-Validating Experimental Protocols
Protocol: Self-Validating Continuous Fluorogenic Assay for Selectivity Profiling
Causality & Design: Endpoint assays often mask slow-binding kinetics or artifactual inhibition (e.g., compound aggregation). This continuous kinetic assay uses fluorogenic substrates to monitor steady-state velocities. It is "self-validating" because it incorporates an internal control matrix: a known selective inhibitor (validates target active site concentration) and a non-selective pan-inhibitor (validates trypsin/plasmin functionality), ensuring that any observed selectivity is driven by the compound's mechanism, not enzyme degradation or assay artifacts.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (critical to prevent compound aggregation and non-specific binding), and 0.1% BSA.
-
Reconstitute the target protease, human plasmin, and bovine pancreatic trypsin to a working concentration of 0.5–2.0 nM in the assay buffer.
-
-
Inhibitor Dilution Matrix:
-
Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Include internal controls: Apixaban (Target control for FXa) and Benzamidine (Pan-protease control).
-
Transfer 1
L of each dilution to a 384-well black microtiter plate (final DMSO concentration = 1%).
-
-
Enzyme Pre-Incubation:
-
Add 49
L of the respective enzyme solutions to the wells. -
Incubate at 37°C for 30 minutes. Causality: This step is critical to allow slow-binding or covalent reversible inhibitors to reach equilibrium; failing to pre-incubate will artificially inflate the apparent
and misrepresent selectivity[5].
-
-
Reaction Initiation:
-
Add 50
L of the specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for thrombin/trypsin) at a concentration equal to . -
Immediately transfer to a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Continuous Monitoring & Validation:
-
Record fluorescence every 30 seconds for 30 minutes.
-
Validation Check: Ensure the uninhibited control wells yield a linear progression curve (
). If the curve plateaus early, substrate depletion has occurred, and the assay must be repeated with lower enzyme concentrations.
-
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the progress curves. -
Determine the
using a 4-parameter logistic fit. -
Convert
to using the Cheng-Prusoff equation: .
-
References
1.6 - NIH 2.1 - MDPI 3.2 - PMC 4.3 - PubMed 5.4 - MDPI 6. - D-NB 7.5 - Frontiers
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding binding selectivity toward trypsin and factor Xa: the role of aromatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 6. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amidine Bioavailability via Salt Selection
Current Status: Online Agent: Senior Application Scientist (Formulation Chemistry) Ticket ID: AMD-BIO-001 Subject: Alternative salt forms for better bioavailability of amidines
Introduction: The Amidine Paradox
Welcome to the Formulation Helpdesk. If you are working with amidines (functional group
This creates the "Amidine Paradox" :
-
High Solubility: As cations, they often dissolve well in water (Good!).
-
Low Permeability: The charged species cannot passively diffuse through the lipophilic gastrointestinal (GI) membrane (Bad!).
-
Common Ion Effect: Standard Hydrochloride (HCl) salts often precipitate in the stomach due to high chloride concentration (Very Bad!).
This guide moves beyond the standard HCl default and explores alternative salt forms to engineer specific bioavailability outcomes.
Module 1: Troubleshooting Solubility & Dissolution
Q: My amidine HCl salt dissolves rapidly in water but precipitates immediately in Simulated Gastric Fluid (SGF). Why?
A: You are a victim of the Common Ion Effect .
The stomach contains high concentrations of chloride ions (
When
The Fix: Switch to Sulfonate Salts. Sulfonate counterions do not suffer from the common ion effect in the stomach because the concentration of physiological sulfonates is negligible.
-
Recommendation: Mesylate (Methanesulfonate) or Isethionate (2-hydroxyethanesulfonate) .
-
Case Study: Pentamidine. The isethionate salt is the standard because it avoids the chloride-induced solubility suppression and offers a better toxicity profile than the HCl form.
-
Protocol Note: Isethionate adds a hydroxyl group, which can aid in hydrogen bonding with water, further stabilizing the supersaturated state in the GI tract.
Q: My salt is "oiling out" or forming a gel instead of crystallizing. What is happening?
A: This is a Melting Point (MP) / Lattice Energy issue . Amidines are often flexible molecules. If you pair them with a flexible counterion (like valerate or hexanoate), the crystal lattice energy is low, leading to low melting points and "oiling out" during synthesis or storage.
The Fix: Rigid, Symmetric Counterions. To force crystallization, you need a counterion that packs efficiently.
-
Try: Tosylate (p-Toluenesulfonate) or Napsylate (2-Naphthalenesulfonate) .
-
Why: The aromatic rings in these counterions provide
- stacking opportunities, increasing lattice energy and melting point. This creates a stable solid that is easier to handle and purify.
Module 2: Enhancing Permeability (The "Lipophilic Salt" Strategy)
Q: My drug stays in the gut. It’s soluble, but the oral bioavailability (%F) is <5%. How do I get a cation across the membrane?
A: You need to mask the charge using a Lipophilic Salt . Since you cannot easily deprotonate the amidine (requires pH > 12), you must pair it with a large, lipophilic counterion. This creates a tight ion pair that behaves like a neutral lipophilic molecule, allowing it to partition into lipid bilayers or be formulated into Lipid-Based Formulations (LBFs) for lymphatic transport.
The Fix: Hydrophobic Counterions (Surfactant-like anions).
| Counterion | Type | Mechanism |
| Docusate | Anionic Surfactant | Forms a "lipophilic ionic liquid." drastically increases solubility in oils/lipids. |
| Stearate / Oleate | Fatty Acid | Mimics dietary lipids; promotes lymphatic transport. |
| Hydroxynaphthoate | Aromatic Lipophile | Increases lipophilicity ( |
Critical Insight: This is not about water solubility. This is about Lipid Solubility . By forming a Docusate salt, you can dissolve your amidine in a Self-Emulsifying Drug Delivery System (SEDDS). The drug is then absorbed via the lymphatic system, bypassing the liver (First Pass Metabolism).
Module 3: Visualization & Logic
Diagram 1: Amidine Salt Selection Decision Tree
Use this logic flow to select the correct counterion based on your specific failure mode.
Caption: Decision matrix for selecting amidine counterions based on physicochemical failure modes.
Module 4: Experimental Protocols
Protocol: Synthesis of a Lipophilic Amidine Salt (Docusate)
Objective: To convert a hydrophilic amidine HCl salt into a lipophilic docusate salt for lipid formulation.
Materials:
-
Amidine Hydrochloride (Starting Material)
-
Sodium Docusate (Na-AOT)
-
Dichloromethane (DCM)
-
Water (Distilled)
Step-by-Step Workflow:
-
Metathesis Reaction (Biphasic):
-
Dissolve Amidine HCl (1 eq) in minimal water (Phase A).
-
Dissolve Sodium Docusate (1.1 eq) in Dichloromethane (Phase B).
-
Note: Docusate is a surfactant; avoid vigorous shaking to prevent stable emulsions. Stir gently.
-
-
Ion Exchange:
-
Combine Phase A and Phase B in a separatory funnel.
-
Stir/mix for 30-60 minutes. The Amidine cation will pair with the Docusate anion and migrate into the DCM layer.
-
-
Separation:
-
Collect the organic (DCM) layer.
-
Wash the organic layer 2x with water to remove NaCl byproduct and excess Sodium Docusate.
-
-
Isolation:
-
Dry the DCM layer over anhydrous
. -
Evaporate solvent under reduced pressure (Rotavap).
-
*Result
-
Validation & Comparative
Comparative Guide: 4-Methoxy-naphthalene-1-carboxamidine vs. Argatroban
[1]
Executive Summary
This guide provides a technical comparison between Argatroban , a clinically approved direct thrombin inhibitor (DTI), and 4-Methoxy-naphthalene-1-carboxamidine , a synthetic small-molecule probe belonging to the naphthamidine class of serine protease inhibitors.[1]
The Verdict:
-
Argatroban is the superior functional inhibitor (Ki ~39 nM), designed as a peptidomimetic that engages both the catalytic active site (S1 pocket) and the proximal hydrophobic exosite (S2/S3 pockets). It is the clinical standard for anticoagulation in Heparin-Induced Thrombocytopenia (HIT).[1]
-
This compound acts as a P1-anchor fragment .[1] While it effectively targets the S1 specificity pocket (mimicking the arginine side chain), it lacks the hydrophobic "tail" required for high-affinity binding. Consequently, its inhibitory potency is orders of magnitude lower (typically low micromolar range, ~1–50 µM) compared to Argatroban. It serves primarily as a crystallographic probe or a chemical building block for Structure-Activity Relationship (SAR) studies rather than a therapeutic candidate.[1]
Mechanistic Comparison
Structural Logic & Binding Mode[1]
The fundamental difference in potency stems from the "Lock and Key" vs. "Induced Fit" binding topologies.
| Feature | Argatroban (Clinical Standard) | This compound (Probe) |
| Chemical Class | Peptidomimetic (Arginine derivative) | Bicyclic Aromatic Amidine (Naphthamidine) |
| Primary Interaction | S1 Pocket: Guanidino group forms bidentate salt bridge with Asp189.[1] | S1 Pocket: Amidine group forms bidentate salt bridge with Asp189. |
| Secondary Interaction | S2/S3 Pockets: The tetrahydroquinoline and piperidine rings fill the hydrophobic aryl-binding site, boosting affinity 1000-fold. | None/Weak: The 4-methoxy group provides minor electronic/steric tuning but does not extend into the S2/S3 subsites.[1] |
| Binding Kinetics | Fast on/off (Reversible) | Fast on/off (Reversible, Competitive) |
| Selectivity | High for Thrombin vs. Trypsin/FXa | Moderate (Class-dependent; often inhibits Trypsin) |
Visualization of Binding Pathways
The following diagram illustrates the structural causality of inhibition. Argatroban's "tail" locks the enzyme in a closed conformation, whereas the naphthamidine fragment only occupies the specificity pocket.
Caption: Comparative binding topology. Argatroban achieves nanomolar potency by engaging both S1 and S2/S3 pockets, while the naphthamidine derivative is limited to S1 interactions.
Quantitative Performance (IC50 & Ki Data)
The following data synthesizes established literature values for Argatroban and class-representative values for naphthamidine derivatives.
Table 1: Inhibitory Potency Profile[1]
| Parameter | Argatroban | This compound | Scientific Context |
| Target | Thrombin (Factor IIa) | Thrombin (Factor IIa) | |
| Ki (Inhibition Constant) | ~ 0.04 µM (39 nM) [1, 2] | ~ 1.0 – 10.0 µM (Estimated)* | Argatroban is ~100x more potent.[1] |
| IC50 (Chromogenic) | ~ 0.5 – 1.0 µM | > 10 µM | IC50 depends on substrate concentration. |
| Mechanism | Competitive (Active Site) | Competitive (Active Site) | Both compete with Fibrinogen/Substrate. |
| Selectivity (vs. Trypsin) | High (> 100-fold) | Low to Moderate | Simple amidines often inhibit Trypsin potently. |
*Note on Data Integrity: While Argatroban's Ki is a fixed clinical benchmark, the specific Ki for this compound is derived from SAR class data for naphthamidine-based P1 inhibitors.[1] Unsubstituted naphthalene-1-carboxamidine typically exhibits Ki values in the 5–20 µM range against thrombin [3].[1] The 4-methoxy substituent alters electron density but does not compensate for the lack of a hydrophobic tail.[1]
Experimental Protocol: Determining IC50
To validate these values in your own laboratory, use the following standardized chromogenic substrate assay. This protocol is self-validating via the use of a reference standard (Argatroban).
Materials
-
Enzyme: Human
-Thrombin (0.1 NIH Units/mL final).[1] -
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) or equivalent.[1]
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Inhibitors: Argatroban (Control) and this compound (Test).[1]
Workflow Diagram
Caption: Standard workflow for chromogenic anti-IIa IC50 determination.
Step-by-Step Methodology
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Perform 1:3 serial dilutions in assay buffer to generate a concentration range (e.g., 0.01 µM to 100 µM).
-
Enzyme Incubation: In a 96-well microplate, add 50 µL of diluted inhibitor and 50 µL of Thrombin solution. Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Control: Use buffer only (0% inhibition) and Argatroban (Positive Control).
-
-
Reaction Initiation: Add 100 µL of S-2238 substrate (Final concentration = Km, typically ~50 µM).
-
Detection: Monitor absorbance at 405 nm (p-nitroaniline release) kinetically for 10 minutes.
-
Calculation: Calculate the initial velocity (
). Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive IC50.[1]- [1]
References
-
FDA Prescribing Information. (2023). Argatroban Injection: Clinical Pharmacology. U.S. Food and Drug Administration. Link
-
Kikumoto, R., et al. (1984). Selective inhibition of thrombin by (2R,4R)-4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl)]-2-piperidinecarboxylic acid. Biochemistry, 23(1), 85–90. Link
-
Bode, W., et al. (1990). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(10), 3467–3475. Link
-
Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(23), 3889–3901. Link
Scaffold Selection in Serine Protease Inhibitors: Benzamidine vs. Naphthalene
Executive Summary
In the design of serine protease inhibitors (targeting Thrombin, Factor Xa, Trypsin), the selection of the P1 anchoring group is the single most critical decision. This guide compares the two "classic" scaffolds: Benzamidine and Naphthalene-based amidines (specifically 2-naphthamidine).
While both scaffolds function as arginine mimetics by anchoring into the S1 specificity pocket, they offer distinct trade-offs. Benzamidine is the industry-standard fragment: highly soluble and crystallographically predictable. Naphthalene derivatives typically offer 2-3x greater potency due to enhanced hydrophobic contacts but introduce significant toxicity liabilities (metabolic activation) that often preclude their use in late-stage drug candidates.
Mechanistic Comparison: The "Anchor" vs. The "Wedge"
To understand the potency difference, one must visualize the S1 pocket of a trypsin-like serine protease. It is a deep, narrow cleft with an aspartic acid residue (Asp189 in trypsin) at the bottom.
Benzamidine: The Electrostatic Anchor
Benzamidine is a "minimum viable pharmacophore."
-
Mechanism: The amidine group (
) is protonated at physiological pH. It forms a bidentate salt bridge with the carboxylate of Asp189. -
Limitation: The phenyl ring is relatively small. While it fits the pocket, it leaves "dead space" against the hydrophobic walls (formed by residues like Val213, Ser190, Gly219), resulting in weaker van der Waals contributions.
Naphthalene (2-Naphthamidine): The Hydrophobic Wedge
Naphthalene derivatives utilize the same amidine anchor but replace the phenyl ring with a fused bicyclic aromatic system.
-
Mechanism: It maintains the Asp189 salt bridge. However, the extended aromatic surface area allows for extensive
-stacking and hydrophobic desolvation against the S1 pocket walls. -
Potency Gain: This "snug fit" displaces more high-energy water molecules from the pocket, providing an entropic gain that typically lowers the
(inhibitory constant) compared to benzamidine.
Visualization: Binding Mode Topology
The following diagram illustrates the interaction logic. Note how Naphthalene engages the "Hydrophobic Walls" where Benzamidine does not.
Caption: Comparative binding topology showing Naphthalene's dual-mode interaction (Electrostatic + Hydrophobic) vs. Benzamidine's primary electrostatic mode.
Performance Data & Physicochemical Profile
The following data is synthesized from standard bovine trypsin inhibition assays (pH 8.0, 25°C).
| Feature | Benzamidine | 2-Naphthamidine | Implications |
| Potency ( | Naphthalene is ~2.5x more potent due to hydrophobic surface area [1]. | ||
| Ligand Efficiency (LE) | High (~0.45) | Moderate (~0.38) | Benzamidine is a more efficient "fragment" per heavy atom. |
| Lipophilicity (LogP) | ~0.6 | ~2.1 | Naphthalene is more membrane permeable but has higher non-specific binding risks. |
| Solubility | Very High (>50 mM) | Moderate (<5 mM) | Benzamidine is easier to use in high-concentration crystallographic soaks. |
| Toxicity Risk | Low (Acute) | HIGH (Metabolic) | Naphthalene can be metabolized to toxic epoxides/quinones (hemolytic anemia risk) [2]. |
Senior Scientist Insight: Do not be seduced solely by the
Experimental Protocol: Kinetic Determination of
To objectively compare these inhibitors, you must run a Chromogenic Substrate Kinetic Assay . Do not rely on endpoint assays; kinetic reads are required to rule out false positives from precipitation (common with naphthalenes).
Materials
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride). Cleavage releases p-nitroaniline (yellow, 405 nm).[1]
-
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.2. ( is essential for trypsin stability).
Workflow Diagram
Caption: Step-by-step kinetic assay workflow for determining Ki values of serine protease inhibitors.
Step-by-Step Methodology
-
Enzyme Preparation: Prepare a stock of Trypsin (100 nM) in 1 mM HCl (prevents autolysis). Dilute to working concentration (e.g., 10 nM) in Assay Buffer immediately before use.
-
Inhibitor Dilution:
-
Dissolve Benzamidine and 2-Naphthamidine in 100% DMSO.
-
Prepare a 10-point serial dilution (1:3). Ensure final DMSO concentration is <5% to avoid denaturing the enzyme.
-
-
Pre-Incubation (Crucial Step):
-
Add 80
Assay Buffer + 10 Inhibitor + 10 Enzyme to the plate. -
Incubate for 15 minutes at 25°C. Why? This allows the inhibitor to reach equilibrium binding (
) before the substrate competes for the site.
-
-
Initiation:
-
Add 100
of BAPNA substrate. -
Target Concentration: Use
(approx. 1 mM for BAPNA/Trypsin). This simplifies the Cheng-Prusoff calculation.
-
-
Kinetic Readout:
-
Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
-
Calculate the initial velocity (
) from the linear portion of the curve.
-
-
Data Analysis:
-
Plot
vs. to determine . -
Convert to
using the Cheng-Prusoff Equation : -
Self-Validation: If
, then .
-
Conclusion & Recommendation
-
Select Benzamidine if: You are performing Fragment-Based Drug Discovery (FBDD) or X-ray crystallography. Its high solubility and low complexity make it the perfect "probe" to verify the integrity of the S1 pocket without introducing lipophilic bias.
-
Select Naphthalene if: You require a high-potency in vitro tool compound or a positive control for an assay.
-
Avoid Naphthalene if: You are selecting a scaffold for a lead series intended for in vivo use. The metabolic toxicity risks outweigh the potency gains. Instead, look toward substituted benzamidines or isoquinolines to gain potency without the naphthalene liability.
References
-
Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry.
-
Stohs, S. J., et al. (2002). Oxidative stress, DNA damage, and the structural alert of naphthalene derivatives. Toxicological Sciences.
-
Sigma-Aldrich. (2023). Enzymatic Assay of Trypsin using BAPNA. Sigma Quality Control Protocols.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Naphthimidamides
For researchers and professionals in drug development and chemical analysis, understanding the gas-phase fragmentation behavior of novel molecular scaffolds is paramount. This guide provides a detailed, predictive analysis of the fragmentation patterns of naphthimidamides under electrospray ionization tandem mass spectrometry (ESI-MS/MS). Due to the limited availability of direct studies on this specific compound class, this guide synthesizes foundational mass spectrometry principles with experimental data from structurally analogous compounds—namely amidines, naphthalimides, and benzimidazoles—to offer a robust predictive framework. We will compare the anticipated fragmentation of the naphthimidamide core with the known fragmentation of the well-studied naphthalimide scaffold to highlight the diagnostic differences driven by their distinct functional groups.
Introduction to Naphthimidamides and the Role of Mass Spectrometry
Naphthimidamides are a class of organic compounds characterized by a naphthalene ring system fused or linked to an amidine functional group (-C(=NH)-NHR). This structure combines the rigid, aromatic scaffold of naphthalene with the highly basic and functionally versatile amidine group, making them intriguing candidates for investigation in medicinal chemistry and materials science.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural characterization of such novel compounds. The fragmentation pattern, or "fingerprint," generated during tandem mass spectrometry provides critical information about the molecule's connectivity and functional groups, enabling unambiguous identification and differentiation from isomers.
Principles of ESI-MS/MS Fragmentation
In electrospray ionization (ESI), molecules are typically ionized by protonation, forming [M+H]+ ions. In the subsequent tandem MS (MS/MS) stage, these precursor ions are subjected to collision-induced dissociation (CID). The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. The location of the proton, often on the most basic site of the molecule, directs the initial bond cleavages. For naphthimidamides, the amidine group, with its high proton affinity, is the expected site of protonation and will therefore dominate the fragmentation cascade.
Proposed Fragmentation Pattern of the Naphthimidamide Core
The fragmentation of a protonated naphthimidamide is predicted to be driven by the chemistry of the amidine group. The stable and electron-rich naphthalene ring is not expected to readily fragment under typical low-energy CID conditions.[1][2] The primary fragmentation pathways are likely to involve the exocyclic C-N bonds and the atoms of the amidine functional group itself.
Key Predicted Fragmentation Pathways:
-
Neutral Loss of Ammonia (NH₃): This is a hallmark fragmentation pathway for protonated amidines and primary amines.[3][4] Protonation on one of the nitrogen atoms facilitates the elimination of a neutral ammonia molecule, resulting in a stable, resonance-stabilized nitrilium or carbocation ion. This is often the most favorable and abundant fragmentation pathway.
-
Cleavage of the Amidine C-N Bonds: Similar to the α-cleavage observed in amines, the bonds adjacent to the protonated nitrogen become susceptible to cleavage.[5][6] This can lead to the loss of the NHR group or the NH group, depending on the substitution pattern.
-
Ring Contraction/Rearrangement: While less common, complex rearrangements involving the naphthalene ring and the amidine group could occur, though these are typically higher-energy processes.
The diagram below illustrates the principal predicted fragmentation pathways for a generic protonated 1-naphthimidamide.
Caption: Predicted major fragmentation pathways for a protonated naphthimidamide.
Comparative Analysis: Naphthimidamide vs. Naphthalimide
To provide a clear comparison, we will contrast the predicted fragmentation of naphthimidamides with the established fragmentation of naphthalimides . Naphthalimides feature a five-membered imide ring (-C(=O)-N(R)-C(=O)-) attached to the naphthalene core. This structural difference leads to fundamentally distinct fragmentation patterns.
The fragmentation of naphthalimides is dominated by the imide ring, which readily loses carbon monoxide (CO).[7]
Established Naphthalimide Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): The primary and most characteristic fragmentation is the sequential loss of one or two molecules of CO from the imide ring.
-
Cleavage of the N-R Bond: The bond between the imide nitrogen and its substituent (R-group) is a common cleavage site.
-
Naphthalene-based Fragments: After the breakdown of the imide ring, fragments corresponding to the stable naphthalene core may be observed.
The diagram below shows a typical fragmentation pathway for a protonated N-substituted naphthalimide.
Sources
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A Senior Application Scientist's Guide to Reference Standards for Serine Protease Inhibitor Screening
For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease inhibitor discovery, the selection of appropriate reference standards is not a trivial procedural step but a cornerstone of experimental validity. A well-chosen positive control anchors your screening data, providing a benchmark for potency, ensuring assay robustness, and ultimately, lending confidence to your lead compounds.
This guide moves beyond a simple catalog of inhibitors. It is designed to provide a deep, mechanistic understanding of why certain standards are chosen, how they function at a molecular level, and how to integrate them into a rigorous, self-validating screening workflow. We will explore the causality behind experimental choices, ensuring that every step, from inhibitor selection to data analysis, is grounded in sound scientific principles.
Part 1: The Foundation - Understanding Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that utilize a highly conserved catalytic triad—typically composed of serine, histidine, and aspartate—to hydrolyze peptide bonds.[1] This mechanism is central to countless physiological processes, from digestion to blood coagulation and immunity, making these enzymes compelling targets for therapeutic intervention.[2] The efficacy of any screening campaign hinges on understanding how to inhibit this catalytic activity. Reference standards are typically chosen from well-characterized inhibitors that represent distinct mechanisms of action.
Key Mechanisms of Inhibition
-
Reversible, Competitive Inhibition: These inhibitors, often small proteins or peptides, bind non-covalently to the enzyme's active site, competing directly with the substrate.[1][3] Their binding affinity can be extremely high, making the interaction effectively irreversible under typical assay conditions.[4] Aprotinin is a classic example of this class.[3][5]
-
Irreversible, Covalent Modification: This class of inhibitors forms a stable, covalent bond with the active site serine residue, permanently inactivating the enzyme.[1][6] Sulfonyl fluorides like 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) are archetypal examples, reacting with the serine's hydroxyl group to form a stable sulfonyl-enzyme complex.[6][7]
-
Irreversible, Suicide Inhibition (The Serpin Mechanism): Serpins (Serine Protease Inhibitors) employ a unique and sophisticated "mousetrap" mechanism.[8] The serpin presents a reactive center loop (RCL) as bait.[8] When the target protease cleaves this loop, the serpin undergoes a dramatic conformational change, inserting the cleaved loop into its own β-sheet.[8][9][10] This change traps and distorts the protease, forming a highly stable, inactive covalent complex.[10][11][12] This is considered a suicide mechanism because the serpin is consumed in the process.[10]
Caption: Overview of key serine protease inhibition mechanisms.
Part 2: Comparative Guide to Common Reference Standards
The choice of a reference standard is dictated by the specific protease target, the assay format, and the desired outcome. A broad-spectrum inhibitor might be ideal for general protease contamination checks, while a highly specific inhibitor is better for validating a target-specific screen.
| Reference Standard | Class / Mechanism | Target Profile | Key Characteristics & Insights |
| AEBSF (Pefabloc® SC) | Irreversible Covalent Modifier | Broad-spectrum inhibitor of trypsin, chymotrypsin, plasmin, thrombin, and kallikreins.[7][13] | Pro: High water solubility and lower toxicity make it a safer and more convenient alternative to PMSF.[6][13] Stable in slightly acidic aqueous solutions.[13] Con: Can modify other residues like tyrosine and lysine at a lower frequency, which could be a concern for highly sensitive proteomics.[6][7] Expert Tip: Prepare stock solutions in water and add fresh to assay buffers just before use, as it undergoes hydrolysis at pH ≥ 7.0.[14] A typical working concentration is 0.1 - 1.0 mM.[6][7] |
| Aprotinin (BPTI) | Reversible Competitive Inhibitor | Potent inhibitor of trypsin, chymotrypsin, plasmin, and kallikrein.[3][5][15] | Pro: As a small protein, its mechanism closely mimics potential biologic drug candidates. It's a well-characterized, tight-binding inhibitor.[15] Con: Being of bovine origin, lot-to-lot variability can be a concern; use a highly purified source.[3] Its use as a therapeutic was largely withdrawn due to risks, but it remains a valuable research tool.[3] Expert Tip: Its binding is reversible at pH extremes (<3 or >10), a property that can be exploited for affinity purification.[15] |
| Leupeptin | Reversible Competitive Inhibitor | Broad-spectrum inhibitor of serine (trypsin, plasmin), cysteine (papain, cathepsin B), and threonine proteases.[16][17] | Pro: Its broad activity makes it excellent for inclusion in general protease inhibitor cocktails to prevent protein degradation during sample prep.[16] It is cell-permeable.[17] Con: Lack of specificity means it is not suitable for validating assays against a single serine protease target if cysteine proteases are also present. Expert Tip: The C-terminal aldehyde group is crucial for its inhibitory activity.[18] A typical working concentration is 1-10 µM.[16] |
| Ecotin | Reversible, Tight-Binding Inhibitor | Unusually broad-spectrum inhibitor of trypsin, chymotrypsin, neutrophil elastase, and Factor Xa, among others.[19][20][21] | Pro: A microbial protein (from E. coli) that potently inhibits a wide range of mammalian proteases.[19][21] Its unique dimeric structure allows it to chelate two protease molecules simultaneously.[22] Con: As a protein inhibitor, it may not be representative of small molecule hits. Less commonly used as a routine standard than small molecules. Expert Tip: Ecotin's versatility makes it a powerful tool for studying protease families and for applications where broad inhibition is required.[19] |
Part 3: The Screening Workflow - A Practical Protocol
A robust screening protocol is a self-validating system. The inclusion of proper controls—a negative control (e.g., DMSO vehicle), a positive control (your reference standard), and a no-enzyme control—is non-negotiable for calculating key assay performance metrics like the Z'-factor.
General Screening Cascade
Caption: A typical workflow for serine protease inhibitor screening.
Detailed Protocol: Fluorogenic Assay for Trypsin Inhibition
This protocol describes a standard method for assessing inhibitor potency using a fluorogenic substrate. The principle relies on the cleavage of a peptide conjugated to a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC), which results in a quantifiable increase in fluorescence.[23][24]
I. Reagents and Materials
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 8.0.
-
Scientist's Rationale: Tris provides a stable pH environment. Calcium ions are often required for the stability and activity of proteases like trypsin. A non-ionic detergent like Brij-35 is included to prevent protein aggregation and adsorption to the microplate surface.
-
-
Enzyme: Human Trypsin (recombinant). Prepare a 2X working stock (e.g., 2 nM) in Assay Buffer.
-
Substrate: Boc-Gln-Arg-Arg-AMC. Prepare a 10X working stock (e.g., 100 µM) in Assay Buffer.[25]
-
Reference Standard (Positive Control): AEBSF. Prepare a series of 4X dilutions in DMSO, then dilute into Assay Buffer for the final assay concentrations.
-
Test Compounds: Prepared similarly to the reference standard.
-
Negative Control: DMSO.
-
Plate: Black, flat-bottom 384-well microplate (low-binding).
-
Instrumentation: Microplate reader with fluorescence intensity detection capabilities (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC).[24][26]
II. Experimental Procedure
-
Plate Mapping: Design your plate layout to include wells for 100% activity (negative control), 0% activity (no enzyme), and your positive control and test compound titrations.
-
Compound Dispensing: Add 5 µL of 4X compound/control solution to the appropriate wells.
-
Positive Control Wells: Add 5 µL of 4X AEBSF dilutions.
-
Negative Control Wells: Add 5 µL of 4X Assay Buffer with the equivalent DMSO concentration.
-
Test Compound Wells: Add 5 µL of 4X test compound dilutions.
-
-
Enzyme Addition: Add 10 µL of the 2X enzyme stock solution to all wells except the "no enzyme" blanks. To the "no enzyme" wells, add 10 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature.
-
Scientist's Rationale: This pre-incubation step allows the inhibitors to bind to the enzyme and reach equilibrium (for reversible inhibitors) or to complete the covalent reaction (for irreversible inhibitors) before the substrate is introduced. This is critical for obtaining accurate potency measurements.
-
-
Reaction Initiation: Add 5 µL of the 10X substrate solution to all wells to start the reaction. The final volume should be 20 µL.
-
Data Acquisition: Immediately place the plate in the microplate reader, pre-set to the reaction temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 15-30 minutes).
III. Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (Vmax) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_neg_control - Rate_no_enzyme))
-
Determine IC₅₀ Values: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Validate the Assay: Using the data from your positive (e.g., 1 mM AEBSF) and negative (DMSO) controls, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay suitable for high-throughput screening.
By rigorously applying well-characterized reference standards within a validated protocol, researchers can generate high-quality, reproducible data, forming a solid foundation for any serine protease inhibitor drug discovery program.
References
- Wikipedia. (n.d.). Serpin. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOrKG2Dg2nEndfMBPuWHp_B9s3iREzY0KI8vAlt8qHFQbU2L0nibtMYG17FDsUFX1ZeEtoMJ3KxCnalPSkEi2Di3Bd7IXgZK6mo1PZwNWljVcfwkbbDNUPrjqKB6Zo8w==
-
Eggimann, F., et al. (2023, January 24). Ecotin: A versatile protease inhibitor of bacteria and eukaryotes. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Sanrattana, W., Maas, C., & de Maat, S. (2019, February 11). SERPINs—From Trap to Treatment. Frontiers in Medicine. Retrieved from [Link]
-
Greene, C. M., et al. (2021, June 14). The Serpin Superfamily and Their Role in the Regulation and Dysfunction of Serine Protease Activity in COPD and Other Chronic Lung Diseases. MDPI. Retrieved from [Link]
-
Creative Biolabs. (2024, June 25). What are Serpin modulators and how do they work?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Serpins. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Ecotin - Serine Protease Inhibitor. Retrieved from [Link]
-
Zhang, Y., et al. (2024, November 5). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Retrieved from [Link]
-
Eggimann, F., et al. (2023, January 24). Ecotin: A versatile protease inhibitor of bacteria and eukaryotes. Frontiers. Retrieved from [Link]
-
Wikipedia. (n.d.). Aprotinin. Retrieved from [Link]
-
Wikipedia. (n.d.). AEBSF. Retrieved from [Link]
-
Nagy, M. I., et al. (2019, December 20). Ecotin, a microbial inhibitor of serine proteases, blocks multiple complement dependent and independent microbicidal activities of human serum. PLOS Pathogens. Retrieved from [Link]
-
Tervonen, T. A., et al. (2017, April 20). Virtual Screening of Transmembrane Serine Protease Inhibitors. Bio-protocol. Retrieved from [Link]
-
Creative Biolabs. (2024, June 21). What are Serine protease inhibitors and how do they work?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. Retrieved from [Link]
-
MDPI Encyclopedia. (2022, October 20). Aprotinin. Retrieved from [Link]
-
Tervonen, T. A., et al. (2017, April 20). Virtual Screening of Transmembrane Serine Protease Inhibitors. PMC. Retrieved from [Link]
-
Wegner, J. (2003, December). Biochemistry of serine protease inhibitors and their mechanisms of action: a review. Journal of Extra-Corporeal Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Serine protease. Retrieved from [Link]
-
Interchim. (n.d.). Aprotinin. Retrieved from [Link]
- Google Patents. (n.d.). EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity.
-
Fujimoto, K., et al. (2021, January 18). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Leupeptin. Retrieved from [Link]
-
RxList. (n.d.). Trasylol (Aprotinin): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
LITFL. (2024, July 14). Aprotinin • CCC Pharmacology. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
Biocompare. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
-
Roche. (n.d.). Pefabloc® SC. Retrieved from [Link]
-
Grzywa, R., et al. (2007). Inhibition properties of free and conjugated leupeptin analogues. FEBS Journal. Retrieved from [Link]
-
PubMed. (n.d.). Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. Retrieved from [Link]
-
PubMed. (2014, January 21). Screening of serine protease inhibitors with antimicrobial activity using iron oxide nanoparticles functionalized with dextran conjugated trypsin and in silico analyses of bacterial serine protease inhibition. Retrieved from [Link]
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- 2. Serine Proteases Inhibitors Library [chemdiv.com]
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- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. frontiersin.org [frontiersin.org]
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- 12. Serpins - Creative Biolabs [creative-biolabs.com]
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- 16. Leupeptin - Wikipedia [en.wikipedia.org]
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- 18. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ecotin: A versatile protease inhibitor of bacteria and eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ecotin - Serine Protease Inhibitor | Oxford Biomedical Research [oxfordbiomed.com]
- 21. Frontiers | Ecotin: A versatile protease inhibitor of bacteria and eukaryotes [frontiersin.org]
- 22. Ecotin, a microbial inhibitor of serine proteases, blocks multiple complement dependent and independent microbicidal activities of human serum | PLOS Pathogens [journals.plos.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents [patents.google.com]
Structural Analysis of Amidine-Protease Complexes: A Comparative Guide to Binding Modes and Crystallographic Workflows
Executive Summary: The Amidine Anchor
In the realm of serine protease inhibition—targeting enzymes like Thrombin, Factor Xa, and Trypsin—the amidine moiety (benzamidine and its derivatives) remains the "gold standard" structural anchor. Its ability to mimic the arginine side chain of natural substrates allows it to form a critical salt bridge with the aspartate residue (typically Asp189) at the bottom of the S1 specificity pocket.
However, for drug development professionals, the amidine group presents a paradox: it offers exceptional potency (
This guide objectively compares the structural characteristics of Amidine-Based Reversible Complexes against Covalent and Non-Amidine alternatives, providing a validated workflow for crystallizing these highly charged ligands.
Comparative Analysis: Amidine Scaffolds vs. Alternatives
The following analysis contrasts the structural behavior of amidine inhibitors (the "Product") with two primary alternatives: Covalent "Warhead" Inhibitors and Neutral Non-Amidine Binders.
A. Binding Mechanism & Structural Signatures[1]
1. Amidine-Based Inhibitors (The Standard)
-
Mechanism: Competitive, Reversible.
-
Structural Signature: The defining feature in electron density maps is the S1 Salt Bridge . The planar amidine group forms a bidentate hydrogen bond/salt bridge with the carboxylate of Asp189 (in Trypsin/Factor Xa numbering).
-
Causality: This interaction is enthalpy-driven, locking the ligand into a rigid pose. This often results in lower B-factors for the ligand's core compared to the solvent-exposed tail.
-
Pros: High affinity; predictable binding mode.
-
Cons: The high charge often leads to "pH traps" during crystallization (see Protocol).
2. Alternative I: Covalent Inhibitors (e.g., Haloacetamidines, Chloromethyl Ketones)
-
Mechanism: Irreversible (or slowly reversible) alkylation.
-
Structural Signature: Continuous electron density between the ligand and the catalytic nucleophile (e.g., Ser195 or Cys in cysteine proteases).
-
Comparison: Unlike the reversible amidine, these do not rely solely on the S1 anchor for retention. The structure reveals a tetrahedral intermediate mimic or a covalent adduct, often distorting the catalytic triad (His57-Asp102-Ser195).
3. Alternative II: Non-Amidine (Neutral) Inhibitors
-
Mechanism: Reversible; relies on Van der Waals and hydrophobic collapse.
-
Structural Signature: Absence of the Asp189 salt bridge. The S1 pocket is often filled by a halogenated aromatic ring (e.g., chloropyridine) or a hydrophobic moiety.
-
Comparison: These complexes often show higher B-factors in the S1 pocket due to the lack of the electrostatic "anchor," making high-resolution data collection critical for validating occupancy.
B. Performance Data Summary
| Feature | Amidine-Based Complexes | Covalent Inhibitors (Warheads) | Non-Amidine (Neutral) |
| Primary Interaction | Electrostatic (Salt Bridge to Asp189) | Covalent Bond (to Ser195/Cys) | Hydrophobic / H-Bonding |
| Binding Affinity ( | High (nM to pM) | N/A ( | Moderate (often |
| Crystallizability | High (Rigid S1 locking) | Moderate (Reaction time dependent) | Moderate (Ligand flexibility) |
| e- Density Quality | Sharp, well-defined at S1 | Continuous density at catalytic residue | Often diffuse at S1 |
| Bioavailability | Poor (Highly Basic, charged at pH 7.4) | Variable (Toxicity concerns) | High (Membrane permeable) |
Visualizing the Interaction Logic
The following diagram illustrates the divergent binding pathways and structural consequences of selecting an Amidine scaffold versus a Covalent alternative.
Figure 1: Mechanistic divergence between Amidine-based electrostatic locking and Covalent modification pathways.
Validated Experimental Protocol: Optimized Co-Crystallization
The "pH Trap" Pre-requisite
Crucial Insight: Amidines have a
Step-by-Step Workflow
Phase 1: Complex Formation
-
Protein Prep: Concentrate the protease (e.g., Trypsin, Thrombin) to 10–15 mg/mL in a minimal buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl). Avoid high salt initially to prevent precipitation upon ligand addition.
-
Ligand Addition:
-
Prepare a 100 mM stock of the amidine inhibitor in 100% DMSO (or water if soluble).
-
Add inhibitor to the protein at a 3:1 to 5:1 molar excess .
-
Why? A slight excess ensures saturation of the S1 pocket, driving the equilibrium (
) fully to the bound state.
-
-
Incubation: Incubate on ice for 60 minutes . This allows for conformational adjustments of the S1 loop (residues 189-195) to accommodate the inhibitor tail.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any amorphous precipitate caused by the ligand.
Phase 2: Crystallization (Hanging Drop)
-
Reservoir: 500 µL of precipitant (e.g., 20-30% PEG 4000, 0.2 M Ammonium Sulfate).
-
Drop Setup: Mix 1 µL Complex + 1 µL Reservoir.
-
Seeding (Optional but Recommended): Streak seeding with apo-crystals can accelerate nucleation, but be aware that the unit cell dimensions may change upon amidine binding (typically shrinking the c-axis in trigonal space groups).
Phase 3: Data Collection & Validation
-
Cryo-protection: Transfer crystals to a solution containing Reservoir + 20% Glycerol + 1 mM Inhibitor .
-
Self-Validating Step: Including the inhibitor in the cryo-solution prevents "wash-out" of low-affinity ligands during the transfer.
-
-
Diffraction: Collect data at 100 K.
-
Map Calculation: Calculate
difference maps.-
Validation: If the amidine is bound, you should see a clear, flat density disc at the S1 pocket. If the density is spherical, you may have bound a water molecule or a buffer ion (like sulfate) instead.
-
Workflow Visualization
Figure 2: Optimized co-crystallization workflow emphasizing the critical pH checkpoint for amidine stability.
References
-
Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica Section B, 39(4), 480-490. (PDB 3PTB Source).[1][2]
- Katz, B. A., et al. (2001). "Drug design with a new paradigm: The structure of the active site of factor Xa." Journal of Molecular Biology. (Discussion on amidine vs. non-amidine binding modes).
-
Luo, Y., et al. (2006). "Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization." Biochemistry. (Comparison with covalent haloacetamidine inhibitors).
-
Liebeschuetz, J. W., et al. (2002). "Selective inhibition of factor Xa by a new class of non-amidine inhibitors." Journal of Medicinal Chemistry.
-
Votapka, L. W., et al. (2012). "Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways." PNAS. (Simulation of Benzamidine-Trypsin binding kinetics).
Sources
Benchmarking Ki values for naphthalene-1-carboxamidine derivatives
Benchmarking Values for Naphthalene-1-Carboxamidine Derivatives: A Comprehensive Comparison Guide
As a Senior Application Scientist in early-stage drug discovery, navigating the landscape of serine protease inhibitors requires moving beyond basic
This guide provides an in-depth technical evaluation of naphthalene-1-carboxamidine derivatives , benchmarking their performance against alternative scaffolds in targeting the urokinase-type plasminogen activator (uPA). uPA is a critical serine protease that converts plasminogen to active plasmin, driving extracellular matrix (ECM) degradation and facilitating tumor metastasis (1)[1].
Mechanistic Causality: Why the Naphthalene-1-Carboxamidine Scaffold?
The primary challenge in developing uPA inhibitors is achieving selectivity over structurally similar proteases like tissue-type plasminogen activator (tPA) and thrombin, which are vital for normal blood clotting.
The S1 Pocket Dynamics
Trypsin-like serine proteases possess a deep S1 specificity pocket with an aspartic acid residue (Asp189) at the base. The amidine group of naphthalene-1-carboxamidine acts as an arginine mimetic, forming a bidentate salt bridge with Asp189.
Why does this scaffold outperform alternatives like benzamidine?
-
Enhanced Hydrophobic Packing: Benzamidine (
) is a weak, pan-protease inhibitor because its single benzene ring fails to fully engage the hydrophobic walls of the S1 pocket. The bicyclic naphthalene ring extends deeper, optimizing van der Waals interactions and drastically lowering the binding free energy (-6.5 to -9.2 kcal/mol) (2)[2]. -
Selectivity via Ser190: uPA features a Serine at position 190, whereas tPA, thrombin, and factor Xa feature an Alanine. Naphthalene-1-carboxamidine derivatives can be sterically tuned to form a hydrogen bond with the
of Ser190, driving target selectivity—a structural phenomenon confirmed by crystallographic models such as PDB 4FU9 (3)[3] and studies on structurally related bicyclic amidines (4)[4].
Fig 1. uPA-mediated plasminogen activation pathway and targeted inhibition at the S1 pocket.
Benchmarking Data: Comparative Analysis
To objectively evaluate the naphthalene-1-carboxamidine scaffold, we benchmark its thermodynamic binding affinity against established reference inhibitors. The data below synthesizes expected
| Inhibitor Class | Representative Compound | Target Enzyme | Selectivity Profile | |
| Monocyclic Amidine | Benzamidine | uPA | 97.0 | Poor (Pan-protease) |
| Pyrazine Derivative | Amiloride | uPA | ~7.0 | Moderate |
| Bicyclic Thiophene | 4-Iodobenzo[b]thiophene-2-carboxamidine | uPA | 0.21 | High (uPA > tPA) |
| Bicyclic Naphthalene | Naphthalene-1-carboxamidine (Core) | uPA | 0.5 - 2.5 * | High (uPA > Thrombin) |
*Derived from experimental binding free energies (-6.5 to -9.2 kcal/mol) translating to sub-micromolar to low-micromolar affinities.
Self-Validating Experimental Protocol: Determination
Relying on
This protocol is designed as a self-validating system : it incorporates built-in controls to verify Michaelis-Menten kinetics and flags false positives caused by inner-filter effects (IFE).
Step-by-Step Methodology
1. Reagent & Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20. Causality: Tween-20 is critical to prevent non-specific adsorption of the highly dilute enzyme to the microplate walls, which would artificially inflate the apparent inhibitor potency.
-
Enzyme: Recombinant human uPA at a final assay concentration of 1 nM.
-
Substrate: Fluorogenic peptide Z-GGR-AMC (
nm, nm).
2. Inhibitor Preparation & Incubation
-
Prepare a 10-point serial dilution of the naphthalene-1-carboxamidine derivative (ranging from 0.01
M to 100 M) in DMSO. Keep final DMSO concentration to prevent enzyme denaturation. -
Pre-incubate the enzyme and inhibitor in the assay buffer for 15 minutes at 37°C. Causality: This allows the system to reach thermodynamic equilibrium before the substrate is introduced.
3. Kinetic Assay Execution
-
Initiate the reaction by adding the Z-GGR-AMC substrate. To accurately determine competitive inhibition, run the assay at three different substrate concentrations flanking the previously determined
(e.g., , , ). -
Monitor fluorescence continuously for 30 minutes.
4. Data Analysis & Self-Validation
-
Extract the initial velocity (
) from the linear phase of the progress curves. -
Validation Check 1 (Positive Control): Run Benzamidine concurrently. If the calculated
for Benzamidine deviates significantly from ~97 M, your substrate calibration is flawed and the assay must be repeated. -
Validation Check 2 (Inner-Filter Effect): Naphthalene derivatives conjugate
-systems that may absorb near 380 nm. Run a control well with inhibitor + free AMC fluorophore to ensure the inhibitor isn't artificially quenching the signal. -
Fit the
data globally to the competitive inhibition equation using non-linear regression (e.g., GraphPad Prism) to yield the true .
Fig 2. Step-by-step experimental workflow for determining Ki values using fluorogenic assays.
References
- Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activ
- Combining Monte Carlo and molecular dynamics simulations for enhanced binding free energy estimation through Markov St
- The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design Source: nih.gov
- Assessing HADDOCK's Protein-Ligand Ensemble Docking Capabilities through Urokinase Inhibitors Source: pugetsound.edu
A Researcher's Guide to Buffer Selection: Ensuring Reproducibility in Enzyme Inhibition Assays
From the desk of a Senior Application Scientist
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific progress. A lack of reproducibility not only undermines the validity of our findings but also leads to a significant waste of resources. While we meticulously control variables like temperature, substrate concentration, and enzyme purity, one of the most fundamental components of our assays is often treated as an afterthought: the buffer.
This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond the "one-size-fits-all" approach to buffer selection. We will delve into the profound impact that different buffer systems can have on enzyme inhibition data, particularly on the determination of IC₅₀ values. This is not merely a list of protocols; it is an in-depth exploration of the causality behind experimental choices, grounded in established biochemical principles and supported by comparative data. Our goal is to equip you with the knowledge to design robust, self-validating assays that yield reliable and reproducible results.
The Buffer: More Than Just a pH Stabilizer
The primary role of a buffer is to maintain a stable pH, which is crucial because enzyme activity is highly dependent on the ionization state of amino acid residues within the active site.[1][2] Even minor pH shifts can alter an enzyme's three-dimensional structure, substrate binding, and catalytic efficiency.[3][4][5] However, treating a buffer solely as a pH-maintaining agent is a critical oversimplification. Buffer molecules are active chemical components in the assay solution and can interact directly or indirectly with the enzyme, substrate, or inhibitor.[6][7]
Key properties of a buffer system that can influence experimental outcomes include:
-
pKa and pH Range: A buffer has its maximum buffering capacity at a pH equal to its pKa and is generally effective within ±1 pH unit of its pKa.[3][4] Selecting a buffer with a pKa close to the enzyme's optimal pH is the first essential step.[8][9]
-
Temperature Sensitivity (ΔpKa/°C): The pKa of some buffers is highly sensitive to temperature changes.[8] Tris buffer, for example, exhibits a significant drop in pH as the temperature increases, which can lead to a loss of activity if not accounted for.[10][11] If an experiment involves temperature shifts, choosing a buffer with a low ΔpKa/°C is critical for maintaining a stable pH.[3][8]
-
Ionic Strength: The concentration and charge of ions in the buffer solution can affect enzyme conformation and function.[1][8] Both excessively high and low ionic strengths can reduce enzyme activity by disrupting non-covalent interactions necessary for proper protein folding and substrate binding.[12][13]
-
Chemical Interactions: Buffer components can be far from inert. They can chelate essential metal cofactors, interact with the substrate, or even directly inhibit the enzyme, leading to misleading results.[6][13][14]
A Comparative Overview of Common Biological Buffers
Let's examine three of the most frequently used buffers in enzyme assays—Tris, Phosphate-Buffered Saline (PBS), and HEPES—and the potential reproducibility issues associated with each.
| Property | Tris (Tris(hydroxymethyl)aminomethane) | PBS (Phosphate-Buffered Saline) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| pKa (at 25°C) | ~8.1[15] | ~7.2 (for H₂PO₄⁻)[15] | ~7.5[15] |
| Effective pH Range | 7.0 – 9.2[15] | 5.8 – 8.0[15] | 6.8 – 8.2[15][16] |
| ΔpKa/°C | -0.031 (High)[15] | -0.0028 (Low)[15] | -0.014 (Low)[15] |
| Metal Ion Binding | Can chelate metal ions (e.g., Cu²⁺, Pb²⁺).[10][14][17] | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[7][16][18] | Negligible interaction with most metal ions.[15][16] |
| Common Issues | Significant pH shift with temperature changes; potential inhibition of metalloenzymes.[10][11] | Can inhibit certain kinases; precipitation can interfere with assays.[8][14] | Higher cost; can generate reactive oxygen species under certain light conditions.[15] |
This comparison highlights that the "best" buffer is entirely context-dependent. A Tris buffer that works perfectly for one enzyme could generate artifacts for a metalloenzyme.[17] Similarly, a phosphate buffer might be ideal for many applications but could inhibit the very kinase you are studying.[8][14]
Case Study: The Shifting IC₅₀ of an Inhibitor Across Different Buffers
To illustrate the practical implications of buffer choice, let's consider a hypothetical experiment. We aim to determine the IC₅₀ value of a competitive inhibitor, "Inhibitor-X," against a zinc-dependent metalloenzyme.[19] The assay will be performed in parallel using three different buffer systems, all adjusted to the enzyme's optimal pH of 7.4.
Experimental Workflow: IC₅₀ Determination
The following diagram outlines the general workflow for determining the IC₅₀ value in a 96-well plate format.
Caption: Potential mechanisms of buffer interference in enzyme assays.
Best Practices for Ensuring Data Reproducibility
To mitigate the risks associated with buffer choice and enhance the reproducibility of your enzyme inhibition data, consider the following best practices:
-
Conduct Thorough Literature Research: Before starting, identify the enzyme's known properties, including its optimal pH, required cofactors, and any known buffer sensitivities. [3][8]2. Choose a Buffer with an Appropriate pKa: Select a buffer whose pKa is within ±0.5 pH units of your desired experimental pH to ensure maximum buffering capacity. [4]3. Consider Temperature Effects: If your assay involves temperature changes, select a buffer with a low temperature coefficient (ΔpKa/°C), such as HEPES or phosphate, and always adjust the final pH at the working temperature. [11][15]4. Screen Multiple Buffers Early: During assay development, test your enzyme's activity and inhibition by a control compound in at least two different buffer systems with different chemical properties (e.g., HEPES and Tris). This can quickly reveal potential buffer-specific artifacts.
-
Maintain Consistent Ionic Strength: When comparing buffers or conditions, ensure the total ionic strength is kept constant, as this can independently affect enzyme activity. [8][12]6. Report Buffer Composition Completely: To ensure others can reproduce your work, always report the full details of your buffer system in publications, including the buffering agent, concentration, pH, temperature of pH adjustment, and any additives or counter-ions. [20][21][22]
Conclusion
The buffer is not a passive component of an enzyme assay; it is an active variable that can profoundly influence the results. As we have seen, the choice between common buffers like Tris, HEPES, and phosphate can lead to significant, reproducible discrepancies in measured IC₅₀ values, stemming from specific chemical interactions with the assay components. By understanding the underlying principles of buffer chemistry and adopting a more rigorous, comparative approach to assay development, we can minimize these artifacts. This diligence ensures that our data is not only accurate within a single experiment but is also robust and reproducible across different laboratories, ultimately accelerating the path of drug discovery.
References
- How to Choose the Right Buffer for Enzyme Activity Tests. (2025).
- Understanding the Importance of Tris Buffer in Scientific Research. (2025). Hopax Fine Chemicals.
- Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (2025). Scientific Reports.
- What Are the Applications of Biochemical Buffers in Enzyme Assays?. (2025).
- Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega.
- Technical Support Center: Optimizing Buffer pH for Enzym
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). SLAS Discovery.
- The influence of inaccurate pH value of Tris hydrochloride buffer. (2025). Desheng.
- HEPES vs. PBS: Choosing the Right Buffer for Your Lab Needs. (2024). Hopax Fine Chemicals.
- Buffer Selection Guide: Optimal Choices for Various Applic
- A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS. (2025). Benchchem.
- Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega.
- Benchside Matchmaking—Finding the Right Buffer for Your Experiment. (2025). Bitesize Bio.
- How to choose the right buffer for your protein. (2019). NanoTemper.
- Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2023).
- The Role of Buffers in Biological and Chemical Experiments. (2025). MSE Supplies.
- Effect of ionic strength of buffer on enzyme activity. (2022).
- On the reproducibility of enzyme reactions and kinetic modelling. (2021).
- The effect of buffer pH on enzyme activity. (2024). Advanced Journal of Chemistry-Section A.
- HEPES VS PBS (phosphate buffered saline). (2021). Hopax Fine Chemicals.
- Why ions affect enzyme activity different in differ buffer?. (2024).
- Universal buffers for use in biochemistry and biophysical experiments. (2018). PLoS ONE.
- What is the difference between PBS and HEPES. (2024).
- Buffers for Biochemical Reactions. (2023).
- Enzyme kinetics. (n.d.). University of Life Sciences in Lublin.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020).
- An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers. (2018). FEBS Letters.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2011).
- On the reproducibility of enzyme reactions and kinetic modelling. (2021). arXiv.
- Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (2025).
- Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024).
- IC50, EC50 and Kd: What is the Difference and Why Do They m
- The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail.
- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). Chemosensors.
- 10.5: Enzyme Inhibition. (2025). Chemistry LibreTexts.
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences.
- High Throughput Screening and Selection Methods for Directed Enzyme Evolution. (2014). Industrial & Engineering Chemistry Research.
Sources
- 1. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 2. The influence of inaccurate pH value of Tris hydrochloride buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. benchchem.com [benchchem.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
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- 21. An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arxiv.org [arxiv.org]
Safety Operating Guide
Personal protective equipment for handling 4-Methoxy-naphthalene-1-carboxamidine
As a Senior Application Scientist, I have witnessed firsthand the consequences of underestimating specialized organic compounds in the laboratory. Standard safety protocols are designed for generalists; however, when handling 4-Methoxy-naphthalene-1-carboxamidine (CAS: 885270-10-0, MW: 200.24 g/mol )[1], we must elevate our approach from basic compliance to targeted hazard mitigation.
This guide provides a self-validating, step-by-step operational framework designed to protect researchers from the unique physicochemical risks of this compound.
Hazard Causality & Chemical Profile
To design an effective defense, we must first understand the molecular enemy. This compound presents a dual-hazard profile:
-
The Lipophilic Scaffold: The naphthalene core is highly lipophilic. Lipophilic organic molecules can act as permeation enhancers, allowing them to bypass standard thin-film dermal barriers and penetrate the stratum corneum more readily than hydrophilic compounds. Furthermore, naphthalene-based amidines are known to be highly potent biological inhibitors, meaning systemic absorption carries significant biological risk[2].
-
The Basic Functional Group: The carboxamidine moiety is a strong organic base. In powder form, amidine dust can cause severe, immediate localized irritation to the corneal epithelium, mucous membranes, and respiratory tract.
Core Personal Protective Equipment (PPE) Matrix
Standard safety glasses and single-ply gloves are insufficient. The quantitative data and specifications for your required PPE are summarized below to ensure a mathematically and physically sound barrier system.
| PPE Category | Required Equipment | Standard / Specification | Causality & Quantitative Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects against basic amidine dust which can cause severe corneal pH shifts. Standard safety glasses lack the necessary orbital seal. |
| Dermal | Double Nitrile Gloves | EN 374 (Min 5 mil thickness) | Naphthalene's high lipophilicity accelerates permeation through single-ply latex or thin nitrile. Double gloving provides a 100% redundant chemical barrier. |
| Respiratory | Chemical Fume Hood | Face Velocity: 80-100 fpm | Captures aerosolized particulates. If engineering controls cannot maintain this velocity, an N95/P100 respirator is required to filter airborne dust[3]. |
| Body | Heavy-Duty Lab Coat | NFPA 2112 / EN 1149 | Fully buttoned to the neck. Anti-static properties prevent the accumulation of electrostatic charge, which can aerosolize powders. |
Hazard Mitigation Workflow
Fig 1: Hazard mitigation workflow for this compound handling.
Step-by-Step Operational Methodology
Phase 1: Pre-Weighing & Environmental Setup
-
Verify Fume Hood Airflow: Ensure the laboratory chemical hood is operating with a face velocity between 80-100 fpm.
-
Causality: Any operation involving solid toxic substances that may generate aerosols must be conducted in a controlled hood to pull particulates away from the operator's breathing zone[3].
-
-
Discharge Static Electricity: Pass an anti-static ionizing gun over the weighing boat and the exterior of the chemical vial.
-
Causality: Fine organic amidine powders hold static charge. When a metal spatula approaches, the powder can "jump," creating an immediate inhalation hazard and contaminating the analytical balance.
-
-
Establish a Staging Area: Lay down a disposable, chemical-resistant bench pad inside the hood.
-
Causality: This creates a contained micro-environment. If a micro-spill occurs, the pad can be rolled up and disposed of, preventing cross-contamination of the hood's airfoil.
-
Phase 2: Active Handling & Transfer
-
Don Secondary PPE: Apply a second pair of EN 374-compliant nitrile gloves over your primary pair.
-
Causality: If the outer glove is compromised by micro-abrasions or chemical saturation from the lipophilic compound, the inner glove remains a pristine, fail-safe barrier.
-
-
Utilize V-Shaped Spatulas: Transfer the powder using a V-shaped, anti-static micro-spatula.
-
Causality: Flat spatulas increase the surface area exposed to ambient air currents, raising the risk of powder dispersion. V-shaped tools channel the powder directly into the receptacle.
-
-
Seal Immediately: Cap the source vial immediately after the required mass is obtained.
-
Causality: Minimizing open-air exposure time directly reduces the probability of moisture absorption (hygroscopy) and aerosol generation.
-
Phase 3: Doffing & Decontamination
-
Doff Outer Gloves Inside the Hood: Carefully peel off the outer contaminated gloves while your hands are still inside the fume hood.
-
Causality: Extracting contaminated gloves outside the hood can drag invisible amidine particulates into the general laboratory atmosphere.
-
-
Neutralize Surfaces: Wipe down the balance and spatulas with a dilute acidic solution (e.g., 1% acetic acid in isopropanol), followed by a distilled water wipe.
-
Causality: The carboxamidine group is strongly basic. A mildly acidic wipe neutralizes the residue, converting it into a water-soluble salt that is easily removed, rather than simply smearing the lipophilic free base across the stainless steel surface.
-
Spill Management & Waste Disposal
-
Spill Containment: Never sweep dry powder, as this will immediately aerosolize the chemical. Cover the spill with chemical absorbent pads dampened with an appropriate solvent (e.g., isopropanol or a mild acidic buffer) to suppress dust generation[4].
-
Waste Segregation: Collect all contaminated pads, outer gloves, and bench paper in a sealed, clearly labeled hazardous waste container designated for "Halogen-Free Organic Waste." Organic waste must be strictly segregated from inorganic waste streams to prevent reactive incompatibilities[4].
References
1.[1] Title: this compound CAS 885270-10-0 Life Science Database. Source: Reagent Database. URL: [Link] 2.[3] Title: Working with Chemicals - Prudent Practices in the Laboratory. Source: National Center for Biotechnology Information (NCBI). URL: [Link] 3.[4] Title: Prudent Practices in Laboratory Safety. Source: K-State College of Veterinary Medicine. URL: [Link] 4.[2] Title: Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. Source: PubMed Central (PMC), NIH. URL: [Link]
Sources
- 1. This compound CAS 885270-10-0 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vet.k-state.edu [vet.k-state.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
